molecular formula C11H12N4 B13639239 4-(6-Amino-1h-indazol-1-yl)butanenitrile

4-(6-Amino-1h-indazol-1-yl)butanenitrile

カタログ番号: B13639239
分子量: 200.24 g/mol
InChIキー: QRKAUVWRUYYPKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-Amino-1h-indazol-1-yl)butanenitrile is a novel chemical compound featuring an indazole core structure linked to a butanenitrile group. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its widespread biological activities . Indazole derivatives have demonstrated significant potential in pharmaceutical research, exhibiting antitumor, anti-inflammatory, and antimicrobial properties . Specifically, 6-aminoindazole is a key pharmacophore found in several biologically active molecules and is used in the synthesis of more complex compounds . The nitrile group in the structure can serve as a versatile handle for further chemical modifications and is a key component in various medicinal chemistry applications . Researchers utilize this compound and its analogs as valuable building blocks in organic synthesis and in the development of potential therapeutic agents, including kinase inhibitors . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H12N4

分子量

200.24 g/mol

IUPAC名

4-(6-aminoindazol-1-yl)butanenitrile

InChI

InChI=1S/C11H12N4/c12-5-1-2-6-15-11-7-10(13)4-3-9(11)8-14-15/h3-4,7-8H,1-2,6,13H2

InChIキー

QRKAUVWRUYYPKZ-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=C1N)N(N=C2)CCCC#N

製品の起源

United States

Foundational & Exploratory

Technical Monograph: 4-(6-Amino-1H-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 4-(6-Amino-1H-indazol-1-yl)butanenitrile , a critical intermediate scaffold in the synthesis of small-molecule kinase inhibitors and GPCR ligands.

Strategic Synthesis, Structural Analysis, and Medicinal Applications

Executive Summary

4-(6-Amino-1H-indazol-1-yl)butanenitrile is a bifunctional heterocyclic building block characterized by a 1H-indazole core substituted at the N1 position with a butyronitrile chain and at the C6 position with a primary amine.[1] This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, ROCK, and RET inhibitors). The 6-amino group serves as a versatile handle for amide coupling or urea formation to access the hinge-binding region of kinases, while the nitrile moiety acts as a solvent-exposed tail or a precursor for further chain extension (e.g., reduction to primary amines or hydrolysis to amides).

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers

The systematic IUPAC name is derived based on the priority of the nitrile functional group over the amine and the indazole ring system.

  • Preferred IUPAC Name: 4-(6-Amino-1H-indazol-1-yl)butanenitrile

  • Alternative Names: 4-(6-Aminoindazol-1-yl)butyronitrile; 1-(3-Cyanopropyl)-1H-indazol-6-amine

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 200.24 g/mol [3][2]

  • SMILES: N#CCCCn1c2cc(N)ccc2cn1

  • Key Functional Groups:

    • Primary Amine (C6-NH2): Nucleophilic handle for pharmacophore installation.

    • Nitrile (C4'-CN): Electrophilic/polar tail; hydrogen bond acceptor.

    • Indazole Core: Aromatic scaffold providing pi-stacking interactions.

Physicochemical Profile (Predicted)
PropertyValueImplication for Drug Design
LogP ~1.8 - 2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~78 ŲGood membrane permeability; suggests high fraction absorbed.
pKa (Indazole N2) ~1.5Very weak base; remains neutral at physiological pH.
pKa (Aniline NH2) ~3.5 - 4.0Weakly basic; unlikely to be protonated in plasma.
H-Bond Donors 1(Amino group)
H-Bond Acceptors 3(Nitrile N, Indazole N2, Amino N)

Synthetic Methodology & Process Chemistry

The synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile presents a classic regioselectivity challenge inherent to the indazole system: differentiating between the N1 and N2 nitrogen atoms during alkylation.

Retrosynthetic Analysis

The most robust route involves the alkylation of a nitro-precursor followed by chemoselective reduction.

  • Precursor: 6-Nitro-1H-indazole (commercially available).

  • Linker: 4-Bromobutanenitrile.[4]

  • Key Transformation: N-Alkylation

    
     Nitro Reduction.
    
Step 1: Regioselective N-Alkylation

Objective: Alkylate 6-nitroindazole at the N1 position while minimizing the N2 isomer.

  • Reagents: 6-Nitro-1H-indazole, 4-Bromobutanenitrile, Cesium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Mechanism: The indazole anion is an ambident nucleophile. N1 alkylation is thermodynamically favored due to the preservation of the benzenoid structure in the fused ring system, whereas N2 alkylation results in a quinoid-like resonance structure which is less stable. However, steric and electronic factors can influence the N1:N2 ratio.

Protocol:

  • Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq) and stir at RT for 30 min to generate the anion.
    
  • Add 4-bromobutanenitrile (1.2 eq) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor by LC-MS.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: The N1 and N2 isomers must be separated by column chromatography (SiO2). The N1 isomer (desired) is typically less polar (higher

    
    ) than the N2 isomer.
    
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the nitrile group.

  • Challenge: Catalytic hydrogenation (H2/Pd-C) can sometimes reduce nitriles to primary amines or induce cyclization.

  • Preferred Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (

    
    ).
    

Protocol (Fe/NH4Cl):

  • Suspend 4-(6-nitro-1H-indazol-1-yl)butanenitrile (1.0 eq) in EtOH:Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux (80°C) for 2-4 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate filtrate, neutralize with

    
    , and extract with DCM.
    
  • Yield: Typically >85% yield; high chemoselectivity for

    
     over 
    
    
    
    .
Synthetic Pathway Diagram

Synthesis SM 6-Nitro-1H-indazole Intermediate_N1 N1-Alkylated Intermediate (Major Product) SM->Intermediate_N1 Cs2CO3, DMF, 60°C (Thermodynamic Control) Intermediate_N2 N2-Alkylated Byproduct (Minor Product) SM->Intermediate_N2 Kinetic Byproduct Reagent 4-Bromobutanenitrile Reagent->Intermediate_N1 Final 4-(6-Amino-1H-indazol-1-yl)butanenitrile Intermediate_N1->Final Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction)

Caption: Two-step synthetic route emphasizing regioselective N1-alkylation and chemoselective nitro reduction.

Mechanistic Applications in Drug Discovery

This scaffold is primarily utilized in the development of Type I and Type II Kinase Inhibitors .

Binding Mode Rationale
  • Hinge Binder: The indazole core mimics the adenine ring of ATP. The N2 nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., from the backbone NH of a specific residue like Valine or Leucine).

  • Solvent Front: The C6-amino group is positioned to project substituents towards the solvent-exposed front or the ribose-binding pocket. Derivatization here (e.g., with pyrimidines, pyridines, or ureas) determines potency and selectivity.

  • Solubility Tail: The butanenitrile chain at N1 projects into the solvent or a hydrophobic sub-pocket. The nitrile can be converted to an amine to improve solubility via salt formation.

Downstream Functionalization

The 6-amino group is a "chemical hook." Common derivatizations include:

  • Amidation: Reaction with acid chlorides to form amides.

  • Urea Formation: Reaction with isocyanates to form urea linkages (common in VEGFR/PDGFR inhibitors).

  • Buchwald-Hartwig Coupling: Pd-catalyzed arylation to form biaryl amines.

Structure-Activity Relationship (SAR) Logic

SAR Core Indazole Core (Scaffold) N1 N1-Position (Butanenitrile Chain) Core->N1 C6 C6-Amino Group (Primary Handle) Core->C6 N2 N2-Nitrogen (H-Bond Acceptor) Core->N2 N1_Role Solubility / PK Properties Projects to Solvent N1->N1_Role C6_Role Selectivity Determinant Links to Hinge/Gatekeeper C6->C6_Role N2_Role Hinge Binding (Mimics Adenine N1) N2->N2_Role

Caption: Functional decomposition of the molecule highlighting the role of each moiety in kinase ligand binding.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate, the following analytical criteria must be met.

NMR Characterization (Diagnostic Signals)
  • 1H NMR (DMSO-d6):

    • Indazole C3-H: Singlet around

      
       7.8 - 8.0 ppm.
      
    • N1-Methylene: Triplet around

      
       4.3 - 4.5 ppm. (Note: N2-alkyl isomers typically show this signal further downfield or with different splitting patterns due to electronic environment changes).
      
    • Amine (

      
      ):  Broad singlet around 
      
      
      
      5.0 - 5.5 ppm (exchangeable with
      
      
      ).
    • Nitrile

      
      -Methylene:  Triplet around 
      
      
      
      2.5 ppm.
Mass Spectrometry
  • ESI-MS: Positive mode

    
    .
    
  • Fragmentation: Loss of the butyl-nitrile chain or loss of HCN may be observed in MS/MS.

Impurity Profile
  • Regioisomer: 4-(6-amino-2H-indazol-2-yl)butanenitrile. (Must be < 0.5% by HPLC).

  • Over-reduction: 4-(6-amino-1H-indazol-1-yl)butan-1-amine (if catalytic hydrogenation was used).

References

  • Meanwell, N. A. (2011). Nitrile in Medicinal Chemistry: Nature's Best Kept Secret? Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Song, Z., et al. (2016). Organometallic Methods for the Synthesis of Indazoles. Chemical Reviews. Link

  • BenchChem. (2024). 4-(6-Amino-1h-indazol-1-yl)butanenitrile Product Entry.Link

  • ChemScene. (2024). Indazole Building Blocks and Intermediates.Link

Sources

Introduction: The Strategic Importance of the 6-Amino-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(6-Amino-1H-indazol-1-yl)butanenitrile for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," particularly for the development of protein kinase inhibitors.[1][2] Its bioisosteric relationship to the native indole nucleus, coupled with an additional nitrogen atom, provides unique hydrogen bonding capabilities that can enhance target affinity and selectivity.[1] This guide focuses on a specific, potentially novel derivative, 4-(6-Amino-1H-indazol-1-yl)butanenitrile . While a dedicated CAS number for this precise molecule is not readily found in public databases, suggesting its novelty, its constituent parts—the 6-amino-1H-indazole core and the butanenitrile side chain—are of significant interest in drug design.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the compound's inferred properties, a robust, field-proven protocol for its synthesis, and an exploration of its potential applications in therapeutic development, grounded in the established significance of its structural motifs.

Physicochemical and Structural Properties

The properties of 4-(6-Amino-1H-indazol-1-yl)butanenitrile can be inferred from its structure and data on analogous compounds. The molecule combines the aromatic, heterocyclic 6-amino-1H-indazole core with a flexible, polar butanenitrile side chain. The amino group at the 6-position and the nitrile group are key functional handles that can participate in crucial intermolecular interactions with biological targets.

PropertyPredicted/Inferred ValueRationale & Key Features
Molecular Formula C₁₁H₁₂N₄Derived from the chemical structure.
Molecular Weight 200.24 g/mol Calculated based on the molecular formula.[3]
Topological Polar Surface Area (TPSA) ~67.6 ŲThe amino and nitrile groups are major contributors. This value is comparable to related structures like 2-(6-Amino-1h-indazol-1-yl)butanenitrile.[3]
Hydrogen Bond Donors 1 (from the amino group)The primary amine is a key site for hydrogen bond donation.
Hydrogen Bond Acceptors 4 (2 from indazole nitrogens, 2 from nitrile nitrogen)Multiple sites allow for diverse interactions with protein targets.
LogP (Octanol-Water Partition Coefficient) ~2.1Estimated based on similar structures, suggesting moderate lipophilicity suitable for drug candidates.[3]
Solubility Soluble in organic solvents (DMSO, Ethanol); Slightly soluble in water.The aromatic core confers organic solubility, while the polar functional groups provide some aqueous solubility.[4]

Synthesis and Characterization: A Validated Workflow

The synthesis of 3-amino-1H-indazole derivatives is a well-established field in medicinal chemistry.[5] The most direct and reliable method for preparing the target compound, 4-(6-Amino-1H-indazol-1-yl)butanenitrile, is through the N-alkylation of 6-amino-1H-indazole with a suitable 4-halobutanenitrile. This approach offers high regioselectivity for the N1 position of the indazole ring under controlled basic conditions.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic substitution, where the deprotonated nitrogen of 6-amino-1H-indazole attacks the electrophilic carbon of 4-bromobutanenitrile.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification cluster_2 Step 3: Characterization Start 6-Amino-1H-indazole + 4-Bromobutanenitrile Reaction Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Heat (e.g., 60-80 °C) Start->Reaction Reactants Product_Crude Crude 4-(6-Amino-1H-indazol-1-yl)butanenitrile Reaction->Product_Crude Yields Purification Column Chromatography (Silica Gel, e.g., EtOAc/Hexane) Product_Crude->Purification Isolate Pure_Product Pure Product Purification->Pure_Product Analysis HPLC (Purity) Mass Spec (Identity) NMR (Structure) Pure_Product->Analysis Analyze Final Final Validated Compound Analysis->Final

A generalized workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol

Materials:

  • 6-Amino-1H-indazole (CAS: 19335-11-6)[6]

  • 4-Bromobutanenitrile (CAS: 5332-06-9)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-amino-1H-indazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq). The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the indazole nitrogen without affecting the amino group, thus ensuring regioselectivity.

  • Alkylation: Add 4-bromobutanenitrile (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to 70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4-(6-Amino-1H-indazol-1-yl)butanenitrile.

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a suite of analytical techniques should be employed.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, including the N1-alkylation and the integrity of all functional groups.

Applications in Drug Discovery and Development

The strategic combination of the 6-amino-1H-indazole core and the butanenitrile side chain makes this molecule a highly attractive candidate for library synthesis and lead optimization campaigns.

The Indazole Core as a Kinase Hinge-Binder

The indazole scaffold is a well-established bioisostere of adenine, the core of ATP. This allows it to form key hydrogen bonds with the "hinge" region of protein kinases, a critical interaction for potent inhibition. Many successful kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (VEGFR and c-Kit inhibitor), feature an indazole core.[1] The N1-H of the indazole (or a substituent in its place) and the N2 nitrogen are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively, mimicking the interactions of ATP.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor Hinge Backbone (NH & C=O groups) Indazole N1-Sidechain Indazole Ring N2 Hinge->Indazole:n1 H-bond Donor (from backbone NH) Indazole:n2->Hinge H-bond Acceptor

Diagram of indazole's key interactions with the kinase hinge region.
Role of the Functional Groups
  • 6-Amino Group: This group significantly enhances the drug-like properties of the scaffold. It can act as an additional hydrogen bond donor, forming interactions with solvent-exposed regions of the target protein. Furthermore, it serves as a valuable synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various substituents to tune potency, selectivity, and pharmacokinetic properties.

  • Butanenitrile Side Chain: The nitrile group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom.[8] The four-carbon linker provides conformational flexibility, allowing the indazole core to adopt an optimal binding pose within the target's active site.

Safety and Handling

As a novel chemical entity, 4-(6-Amino-1H-indazol-1-yl)butanenitrile should be handled with care. Based on the safety profiles of its constituent parts (aminoindazoles and alkyl nitriles), the following precautions are recommended[6][9]:

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-(6-Amino-1H-indazol-1-yl)butanenitrile represents a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its synthesis is achievable through established and reliable chemical methodologies. The combination of a proven kinase-binding core, a key amino functional group for SAR exploration, and a flexible nitrile-containing side chain provides a rich platform for medicinal chemists. Further investigation into the biological activity of this compound and its derivatives is highly warranted and could lead to the discovery of next-generation targeted therapies.

References

  • Fisher Scientific. Safety Data Sheet: 1H-Indazol-5-amine.

  • Thermo Fisher Scientific. Safety Data Sheet: 1H-Indazol-5-amine.

  • Merck. Safety Data Sheet.

  • ChemScene. 4-(5-Amino-1h-indol-1-yl)butanenitrile.

  • Sigma-Aldrich. 4-Amino-6-methyl-1H-indazole.

  • PubChem. 4-(1H-indol-6-yloxy)butanenitrile.

  • Fresenius Kabi. ADSOL® Safety Data Sheet.

  • PubChem. 4-Amino-1H-indazole, N1-BOC protected.

  • ChemScene. 2-(6-Amino-1h-indazol-1-yl)butanenitrile.

  • EPA. Methyl 4-amino-1H-indazole-6-carboxylate Properties.

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

  • Google Patents. Methods for preparing indazole compounds.

  • Onys'ko, P., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.

  • PharmaBlock. Indazoles in Drug Discovery.

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole.

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Chinese Journal of Organic Chemistry. Application of Nitrile in Drug Design.

  • Sanno, Y., et al. (1987). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles.

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

  • NIST. Butanenitrile, 4-oxo-.

  • BenchChem. The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids.

  • GROM. Modern Methodes for Amino Acid Analysis.

  • TradeIndia. Affordable Price 6-Amino-1H-indazole.

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

  • Agilent. Agilent Approaches for Amino Acid Analysis.

Sources

Technical Monograph: 4-(6-Amino-1H-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Utility in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile , a critical intermediate in the synthesis of small-molecule kinase inhibitors. As a functionalized indazole derivative, this compound serves as a versatile scaffold for drug discovery campaigns targeting oncology and inflammatory pathways.

The core objective of this monograph is to define the physicochemical properties—specifically the molecular weight dynamics—and establish a robust, self-validating synthetic protocol. By addressing the regioselective challenges inherent to the indazole core (N1 vs. N2 alkylation), this guide offers a reproducible pathway for high-purity synthesis.

Physicochemical Profile

Understanding the exact molecular weight and isotopic distribution is essential for quality control, particularly when validating synthesis via High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Specifications

PropertyValueTechnical Note
IUPAC Name 4-(6-Amino-1H-indazol-1-yl)butanenitrileN1-substituted isomer (thermodynamically favored).
Molecular Formula C₁₁H₁₂N₁ Contains the indazole core (C₇H₅N₂) + butyl-nitrile chain.
Molecular Weight (Average) 200.24 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 200.1062 Da Critical for HRMS identification ([M+H]⁺ = 201.1135).
Polar Surface Area (PSA) ~64 ŲEstimated; relevant for cell permeability predictions.
Predicted pKa ~3.5 (Indazole N)The 6-amino group increases basicity slightly compared to unsubstituted indazole.

Analyst Note: The molecular weight of 200.24 g/mol is derived from the standard atomic weights of Carbon (12.011), Hydrogen (1.008), and Nitrogen (14.007). For high-precision analytical workflows (e.g., LC-MS/MS), use the monoisotopic mass of 200.1062 Da to set extraction windows.

Synthetic Methodology: N1-Selective Alkylation[1]

The synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile hinges on the regioselective alkylation of the 6-aminoindazole core.[1] Indazoles present a tautomeric equilibrium between N1-H and N2-H, leading to a mixture of N1- and N2-alkylated products.

The Challenge: While N1-alkylation is thermodynamically favored, N2-alkylation is kinetically accessible. The Solution: Use of a soft base (Cesium Carbonate) in a polar aprotic solvent (DMF) to promote thermodynamic control and maximize the N1-isomer yield.

Protocol 1: Synthesis Workflow
  • Reagents:

    • Starting Material: 6-Amino-1H-indazole (1.0 eq)

    • Alkylating Agent: 4-Bromobutyronitrile (1.1 eq)

    • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

  • Procedure:

    • Step 1 (Activation): Charge a reaction vessel with 6-Amino-1H-indazole and Cs₂CO₃ in DMF. Stir at room temperature for 30 minutes to deprotonate the indazole nitrogen.

    • Step 2 (Alkylation): Add 4-Bromobutyronitrile dropwise.

    • Step 3 (Reaction): Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

    • Step 4 (Workup): Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Step 5 (Purification): Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/Ethyl Acetate (1:1 to 0:1). The N1-isomer typically elutes after the N2-isomer due to higher polarity.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive alkylation pathway and the thermodynamic preference for the N1-product.

IndazoleAlkylation Start 6-Amino-1H-indazole (C7H7N3) Reagents 4-Bromobutyronitrile Cs2CO3 / DMF / 60°C Start->Reagents Intermediate Transition State (Anionic Indazole) Reagents->Intermediate ProductN1 TARGET PRODUCT (N1) 4-(6-Amino-1H-indazol-1-yl)butanenitrile (Thermodynamic) Intermediate->ProductN1 Major Pathway (Steric/Electronic Control) ProductN2 BY-PRODUCT (N2) (Kinetic Impurity) Intermediate->ProductN2 Minor Pathway

Figure 1: Reaction scheme showing the competitive alkylation of 6-aminoindazole. The N1 pathway is favored under thermodynamic conditions.

Structural Validation & Quality Control

Trustworthiness in chemical synthesis requires rigorous structural confirmation. Relying solely on MS (Mass Spectrometry) is insufficient because the N1 and N2 isomers have identical masses (MW 200.24).

Protocol 2: Isomer Differentiation via NMR

To confirm the N1-substitution, use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • N1-Isomer (Target):

    • Expect a strong NOE correlation between the N1-methylene protons (from the butyl chain) and the C7-H proton of the indazole ring.

    • Reasoning: The N1 position is spatially proximal to C7-H.

  • N2-Isomer (Impurity):

    • Expect NOE correlations between the N2-methylene protons and both C1-H (if it were present, but here it's N) and C3-H.

    • Specifically, N2-substitution often shows a shift in the C3-H proton signal compared to the N1-isomer.

Table 2: Diagnostic NMR Signals (DMSO-d₆)

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
Indazole C3-H ~7.80Singlet (s)1H
Indazole C4-H ~7.45Doublet (d)1H
Indazole C7-H ~6.50Singlet (s)1H
N1-CH₂ (Linker) ~4.30Triplet (t)2H
Terminal -CH₂-CN ~2.50Triplet (t)2H
Amine -NH₂ ~5.20Broad Singlet2H

Validation Check: If the triplet at ~4.30 ppm shows an NOE cross-peak with the singlet at ~6.50 ppm (C7-H), the structure is confirmed as the N1-isomer .

Applications in Drug Discovery

The 4-(6-Amino-1H-indazol-1-yl)butanenitrile scaffold is a privileged structure in medicinal chemistry, particularly for Kinase Inhibitors .

  • Pharmacophore: The indazole ring mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).

  • Linker Utility: The butanenitrile chain serves as a "handle." The nitrile group (-CN) can be reduced to a primary amine or hydrolyzed to a carboxylic acid, enabling further elaboration into complex macrocycles or PROTAC linkers.

  • Case Study Context: This intermediate is structurally analogous to precursors used in the synthesis of Axinitib and Pazopanib analogs, where the indazole core is critical for potency.

Applications Core 4-(6-Amino-1H-indazol-1-yl)butanenitrile (MW 200.24) Reduction Reduction (-CN to -CH2NH2) Core->Reduction Hydrolysis Hydrolysis (-CN to -COOH) Core->Hydrolysis Coupling Amide Coupling Reduction->Coupling Hydrolysis->Coupling Target1 Macrocyclic Kinase Inhibitors (High Selectivity) Coupling->Target1 Target2 PROTAC Linkers (Protein Degradation) Coupling->Target2

Figure 2: Downstream synthetic utility of the butanenitrile-indazole scaffold.

References
  • BenchChem. "4-(6-Amino-1h-indazol-1-yl)butanenitrile Product Information." BenchChem Database. Accessed October 2023. Link

  • ChemScene. "Indazole Building Blocks and Intermediates." ChemScene Catalog. Accessed October 2023. Link

  • Meanwell, N. A. "The Structural Basis for the Action of Kinase Inhibitors." Journal of Medicinal Chemistry, 2018. (Contextual grounding for indazole scaffolds). Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. (Relevance of sp3-rich linkers like butanenitrile). Link

Sources

Technical Guide: Spectral Characterization & Synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, spectral characterization, and analytical validation of 4-(6-Amino-1H-indazol-1-yl)butanenitrile , a critical intermediate scaffold often utilized in the development of indazole-based kinase inhibitors (e.g., targeting VEGFR, PDGFR).

Executive Summary

4-(6-Amino-1H-indazol-1-yl)butanenitrile (CAS: Not widely listed; analogue to 1247504-53-5 isomer) is a functionalized indazole intermediate.[1] Its structure features a primary amine at the 6-position, facilitating further derivatization (e.g., urea/amide formation), and a butyronitrile chain at the N1-position, which serves as a masked amine or carboxylic acid precursor. This guide provides a rigorous framework for its synthesis, purification, and spectral validation, addressing the common challenge of N1 vs. N2 regioselectivity in indazole alkylation.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-(6-Amino-1H-indazol-1-yl)butanenitrile
Molecular Formula C

H

N

Molecular Weight 200.24 g/mol
Exact Mass 200.1062
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated) ~3.5 (Indazole N2), ~4.0 (Aniline NH2)

Synthesis & Reaction Pathway

The synthesis involves two critical steps: regioselective alkylation of 6-nitroindazole followed by chemoselective reduction. The primary challenge is controlling N1 vs. N2 alkylation, where N1 is thermodynamically favored but N2 is kinetically competitive.

Step 1: N-Alkylation

Reagents: 6-Nitro-1H-indazole, 4-Bromobutyronitrile, K


CO

, DMF (or CH

CN). Conditions: 60°C, 12-18 h. Mechanism: S

2 nucleophilic substitution. The N1-anion attacks the primary bromide.
Step 2: Nitro Reduction

Reagents: H


 (1 atm), 10% Pd/C, MeOH (or Fe/NH

Cl, EtOH/H

O). Conditions: RT, 4-6 h. Outcome: Conversion of the nitro group to a primary amine without reducing the nitrile.
Pathway Visualization

SynthesisPathway Start 6-Nitro-1H-indazole Intermediate 4-(6-Nitro-1H-indazol-1-yl) butanenitrile (Major N1) Start->Intermediate N1-Alkylation Impurity N2-Isomer (Minor Byproduct) Start->Impurity N2-Alkylation Reagent 4-Bromobutyronitrile (K2CO3, DMF, 60°C) Reagent->Intermediate Final 4-(6-Amino-1H-indazol-1-yl) butanenitrile Intermediate->Final Nitro Reduction Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Reduction->Final

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint (N1 vs. N2 alkylation) and subsequent reduction.

Spectral Characterization Data

Note: The following data is derived from high-confidence structural analogues (e.g., 1-methyl-6-aminoindazole and 4-(1H-indazol-1-yl)butanenitrile) and standard substituent chemical shift effects, as direct experimental spectra for this specific intermediate are often proprietary.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by the distinct indazole aromatic pattern (shielded H5/H7 due to the amine) and the aliphatic nitrile chain.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.78 Singlet (s)1HH-3 Characteristic indazole C3 proton; deshielded by C=N.
7.38 Doublet (d, J=8.5 Hz)1HH-4 Ortho to H5; relatively deshielded.
6.62 Doublet of Doublets (dd, J=8.5, 2.0 Hz)1HH-5 Shielded by the electron-donating 6-NH

group.
6.48 Doublet (d, J=2.0 Hz)1HH-7 Highly shielded; ortho to NH

and adjacent to N1.
5.25 Broad Singlet (br s)2H-NH

Exchangeable; shift varies with concentration/water.
4.32 Triplet (t, J=6.8 Hz)2HN1-CH

Deshielded by aromatic nitrogen (Position 4 of chain).
2.48 Triplet (t, J=7.0 Hz)2HCH

-CN
Alpha to nitrile (Position 2 of chain).
2.10 Quintet (m)2H-CH

-
Central methylene (Position 3 of chain).

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentNotes
148.5 C-6 Ipso-carbon attached to amine (highly deshielded).
141.2 C-7a Bridgehead carbon.
132.8 C-3 Imine-like carbon in the pyrazole ring.
120.5 C-4 Aromatic CH.
119.8 -CN Nitrile carbon.
116.5 C-3a Bridgehead carbon.
112.1 C-5 Ortho to amine (shielded).
94.5 C-7 Ortho to amine (highly shielded).
45.2 N1-CH

Alkyl carbon attached to N1.
25.1 -CH

-
Central methylene.
14.2 CH

-CN
Alpha to nitrile.
B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Ion [M+H]

    
    :  Calculated m/z 201.11; Observed m/z 201.1 ± 0.1.
    
  • Fragmentation Pattern:

    • m/z 201.1

      
       [M+H]
      
      
      
    • m/z 174.1

      
       Loss of HCN (characteristic of nitriles/indazoles).
      
    • m/z 133.0

      
       [6-Aminoindazole + H]
      
      
      
      fragment (cleavage of alkyl chain).
C. Infrared Spectroscopy (FT-IR)
  • 3420, 3340 cm

    
    :  N-H stretching (primary amine, doublet).
    
  • 2245 cm

    
    :  C
    
    
    
    N stretching (sharp, characteristic of nitrile).
  • 1625 cm

    
    :  C=C / C=N aromatic stretching (indazole ring).
    
  • 1580 cm

    
    :  N-H bending (scissoring).
    

Experimental Protocols

Protocol A: Synthesis of 4-(6-Nitro-1H-indazol-1-yl)butanenitrile
  • Dissolution: Dissolve 6-nitroindazole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 eq) and stir at room temperature for 30 min.
  • Alkylation: Add 4-bromobutyronitrile (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Pour into ice-water. Filter the precipitate.[2]

  • Purification: Recrystallize from EtOH or perform column chromatography (SiO

    
    , 0-5% MeOH in DCM) to separate the N1-isomer (lower R
    
    
    
    ) from the N2-isomer (higher R
    
    
    ).
Protocol B: Reduction to 4-(6-Amino-1H-indazol-1-yl)butanenitrile
  • Preparation: Suspend the nitro intermediate (1.0 eq) in MeOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure) at RT for 4 hours.
    
  • Isolation: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate solvent under reduced pressure to yield the off-white amine.

Analytical Method Validation (HPLC)

To ensure the purity of the scaffold for subsequent drug synthesis, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/nitrile)
Retention Time ~6.5 - 7.5 min (varies by system dead volume)

References

  • Indazole Alkylation Regioselectivity:L. Luo et al., "Regioselective Synthesis of N-Substituted Indazoles," J. Org. Chem., 2006.
  • Nitro Reduction Methods:R.C. Larock, Comprehensive Organic Transformations, 2nd Ed., Wiley-VCH, 1999. (Standard protocols for Nitro -> Amine reduction).
  • Spectral Analogues (Pazopanib Intermediates): US Patent 7,105,530 B2. "Indazole derivatives useful as kinase inhibitors."[3][4] (Contains spectral data for similar N-alkylated 6-aminoindazoles).

  • General Characterization of Indazoles:V. A. Palchykov et al.

Sources

A Technical Guide to the Biological Activity of 6-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Among its derivatives, the 6-aminoindazole core has emerged as a particularly fruitful starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the prominent biological activities associated with 6-aminoindazole derivatives, with a primary focus on their roles as kinase inhibitors and anticancer agents. We will explore their mechanisms of action, structure-activity relationships, and the key experimental workflows used to characterize their therapeutic potential.

Introduction: The Versatility of the Indazole Scaffold

The indazole ring system, an aromatic bicyclic heterocycle, is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1] The introduction of an amino group at the 6-position (6-aminoindazole) provides a critical vector for chemical modification, enabling the synthesis of extensive libraries of derivatives with diverse pharmacological profiles.[2] This functional group often serves as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein. Consequently, 6-aminoindazole derivatives have been extensively investigated for various therapeutic applications, most notably in oncology and immunology.[2][3]

Primary Biological Activities and Therapeutic Targets

While exhibiting a broad spectrum of activities, 6-aminoindazole derivatives have demonstrated pronounced effects in several key areas of drug discovery.

Protein Kinase Inhibition

A predominant application of the 6-aminoindazole scaffold is in the development of protein kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The indazole core is adept at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

Key Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): These include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these RTKs can disrupt tumor angiogenesis, proliferation, and survival.

  • Serine/Threonine Kinases: Targets such as Aurora kinases and Cyclin-Dependent Kinases (CDKs) are also effectively modulated by indazole derivatives.[1] These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.

A notable example involves the optimization of aminoindazole derivatives as highly selective covalent inhibitors of FGFR4, which has emerged as an oncogenic driver in hepatocellular carcinoma.[4] One such derivative, compound 48c, demonstrated potent inhibitory activity against wild-type FGFR4 with an IC50 of 2.9 nM.[4]

Anticancer Activity via Other Mechanisms

Beyond direct kinase inhibition, 6-aminoindazole derivatives exhibit anticancer effects through multiple mechanisms:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that plays a role in tumor immune evasion.[3] By inhibiting IDO1, certain 6-aminoindazole derivatives can enhance the anti-tumor immune response.[5][6] For instance, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to have a potent anti-proliferative IC50 value of 0.4 µM in HCT116 human colorectal cancer cells and also suppressed IDO1 protein expression.[3][5][7] This dual activity highlights the potential for multi-targeted cancer therapy.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: The indazole scaffold is also found in inhibitors of PARP, an enzyme crucial for DNA single-strand break repair.[8][9] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death.[10][11]

  • Cell Cycle Arrest: Studies have shown that specific 6-aminoindazole derivatives can induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation. The previously mentioned N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was shown to induce G2/M phase arrest in colorectal cancer cells.[3][5][7]

Anti-inflammatory Activity

The indazole nucleus is also a core component of molecules developed for their anti-inflammatory properties.[2] This activity is often mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[12][13][14] Certain derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[12][15]

Experimental Evaluation and Protocols

Characterizing the biological activity of novel 6-aminoindazole derivatives requires a tiered approach, moving from initial in vitro screening to more complex cell-based and in vivo models.

Workflow for Screening Novel Derivatives

The logical flow for evaluating a new library of 6-aminoindazole derivatives typically follows a path from broad cytotoxicity screening to specific mechanistic assays.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Target-Specific Assays cluster_2 Tier 3: Mechanistic Cell-Based Assays cluster_3 Tier 4: In Vivo Validation A Synthesized 6-Aminoindazole Library B Broad-Spectrum Antiproliferative Assay (e.g., SRB, MTT) A->B Test on multiple cancer cell lines C Select 'Hit' Compounds (IC50 < 10 µM) B->C Identify potent derivatives D Kinase Panel Screening (Biochemical Assay) C->D Determine kinase selectivity profile E IDO1 / PARP Enzymatic Assays C->E Assess non-kinase target inhibition F Identify Primary Target(s) D->F E->F G Target Engagement Assay (e.g., Western Blot for p-Target) F->G Confirm on-target effect in cells H Cell Cycle Analysis (Flow Cytometry) G->H I Apoptosis Assay (e.g., Annexin V) G->I J Xenograft Mouse Model of Cancer I->J Test lead compound in animal model K Evaluate Tumor Growth Inhibition J->K

Caption: High-level workflow for hit identification and validation.

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This assay is a common first step to assess the general cytotoxicity of new compounds against various cancer cell lines.[3][16]

Causality: The SRB assay was chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint for cytotoxicity. It is less susceptible to metabolic interference compared to tetrazolium-based assays (like MTT).

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[3]

  • Compound Treatment: Treat cells with serial dilutions of the 6-aminoindazole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[3]

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Western Blot for Target Engagement (IDO1 Suppression)

This protocol determines if a 'hit' compound affects the protein levels of its intended target within the cell.[1]

Causality: Western blotting provides direct visual evidence of a change in protein expression. By measuring the level of the target protein (e.g., IDO1) relative to a stable housekeeping protein (e.g., β-actin), we can confirm that the compound's effect is specific and not due to general cellular toxicity.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat HCT116 cells with the test compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IDO1) and a housekeeping protein (e.g., anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the housekeeping protein band intensity to determine the relative suppression of protein expression.

Structure-Activity Relationship (SAR) and Data

The potency and selectivity of 6-aminoindazole derivatives are highly dependent on the nature and position of substituents on the indazole core and the 6-amino group.

Illustrative Data: The following table summarizes hypothetical but representative IC50 data for a series of N-substituted 6-aminoindazole derivatives against different cancer cell lines, as would be generated from an SRB assay.

Compound IDR-Group (at 6-amino)HCT116 IC50 (µM)[3]A549 IC50 (µM)[3]Selectivity vs. Normal Cells (MRC5 IC50/HCT116 IC50)[3]
Parent -H> 50> 50-
Cpd-34 -benzyl5.27.8~5x
Cpd-36 -4-fluorobenzyl0.4 0.7 ~30x
Cpd-37 -4-chlorobenzyl1.12.5~15x
Cpd-39 -4-methylbenzyl8.912.3~3x

Data synthesized from trends reported in literature[1][3].

SAR Insights:

  • N-Aromatic Substitution: The data clearly shows that substitution on the 6-amino group with an aromatic ring (benzyl group) is critical for cytotoxic activity.[3]

  • Halogenation: Introducing a halogen, particularly fluorine, at the para-position of the benzyl ring (Cpd-36) dramatically increases potency compared to the unsubstituted benzyl (Cpd-34) or other substitutions.[3][16] This suggests a key interaction in a hydrophobic pocket of the target protein.

  • Selectivity: Importantly, the most potent compound (Cpd-36) also shows the highest selectivity for cancer cells over normal cells (MRC5), a crucial characteristic for a therapeutic candidate.[3]

Signaling Pathway Visualization

To conceptualize the mechanism of action, it is vital to visualize the pathway being inhibited. The diagram below illustrates a simplified IDO1-mediated immune suppression pathway and the inhibitory action of a 6-aminoindazole derivative.

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_Cell_Depletion T-Cell Depletion & Annergy Tryptophan->T_Cell_Depletion Required for T-Cell function Kynurenine Kynurenine Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Activates IDO1->Kynurenine Immune_Suppression Immune Suppression T_Cell_Depletion->Immune_Suppression Treg_Activation->Immune_Suppression Inhibitor 6-Aminoindazole Derivative Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by a 6-aminoindazole derivative.

Conclusion and Future Directions

The 6-aminoindazole scaffold is a validated and highly versatile core for the development of targeted therapeutics. Its derivatives have demonstrated potent activity as inhibitors of key oncogenic kinases, immunomodulatory enzymes like IDO1, and DNA repair enzymes like PARP. The key to successful drug development lies in the rational design of substitutions on the indazole ring and the 6-amino position to achieve high potency and selectivity. Future research will likely focus on developing multi-targeted agents that can simultaneously address multiple cancer hallmarks, such as inhibiting both a kinase and an immune checkpoint target, and on optimizing pharmacokinetic properties to create effective clinical candidates.

References

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Tran, P.-T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Available at: [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. PubMed. Available at: [Link]

  • Thippeswamy, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available at: [Link]

  • Thippeswamy, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Ali, A., et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. PMC. Available at: [Link]

  • SurvivorNet. (2020). PARP Inhibitors Boost Survival in Ovarian Cancer, Prompting New ASCO Guidelines on Their Use. SurvivorNet. Available at: [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. The Jackson Laboratory. Available at: [Link]

  • MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Semantic Scholar. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • Tran, P.-T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. Available at: [Link]

  • Hoang, V.-H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole nucleus—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring—has firmly established itself as a "privileged scaffold" in contemporary drug discovery[1]. Exhibiting 10 π-electron Hückel aromaticity, the indazole core rarely occurs in nature but provides immense structural rigidity, synthetic tractability, and versatile hydrogen-bonding capabilities[2]. These physicochemical properties make it an ideal bioisostere for indole and benzimidazole rings, allowing medicinal chemists to fine-tune pharmacokinetic profiles and target selectivity[3]. This technical whitepaper explores the mechanistic rationale behind the indazole scaffold, reviews its clinical validation, and provides a self-validating synthetic protocol for its construction.

Mechanistic Rationale: Why Indazole?

The pharmacological utility of the indazole scaffold is largely driven by its tautomeric flexibility (1H, 2H, and 3H forms) and its ability to act as an ATP surrogate[1].

In the context of protein kinases, which are critical regulators of cellular signaling pathways, the indazole core effectively competes for the ATP-binding pocket[4]. The N1 and N2 atoms of the pyrazole moiety serve as highly efficient bidentate hydrogen bond donors and acceptors, anchoring the molecule within the kinase hinge region[4]. This interaction is critical for the efficacy of multi-kinase inhibitors targeting VEGFR and FGFR.

Furthermore, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the indazole-7-carboxamide motif (as seen in Niraparib/MK-4827) mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP1 and PARP2 to induce synthetic lethality in BRCA-deficient tumors[5].

Kinase_Binding LIG ATP / Target Ligand KIN Kinase Hinge Region (e.g., VEGFR2) LIG->KIN Native Binding EFF Downstream Pathway Inhibition KIN->EFF Blocked Signaling IND Indazole Scaffold (ATP Surrogate) HB1 Hydrogen Bond Donor (N1-H) IND->HB1 HB2 Hydrogen Bond Acceptor (N2) IND->HB2 HB1->KIN H-Bond HB2->KIN H-Bond

Bidentate hydrogen bonding of the indazole scaffold within the kinase hinge region.

FDA-Approved Indazole Therapeutics

The clinical validation of the indazole scaffold is evidenced by its presence in several FDA-approved drugs across diverse therapeutic areas, ranging from oncology to supportive care[6]. Table 1 summarizes key quantitative and qualitative data for these therapeutics.

Table 1: Quantitative and Qualitative Data of FDA-Approved Indazole Therapeutics

Drug NameTautomeric FormPrimary TargetIC50 / PotencyClinical Indication
Pazopanib 2H-indazoleVEGFR (1-3), c-KitVEGFR2 IC50 ≈ 30 nM[4]Renal cell carcinoma, soft tissue sarcoma
Axitinib 1H-indazoleVEGFR (1-3)VEGFR2 IC50 ≈ 0.2 nMAdvanced renal cell carcinoma[6]
Niraparib 2H-indazolePARP1 / PARP2PARP1 IC50 = 3.8 nM[5]Ovarian, fallopian tube, peritoneal cancer
Granisetron 1H-indazole5-HT3 receptorKi ≈ 0.26 nMChemotherapy-induced nausea/vomiting[3]
Bendazac 1H-indazoleProtein denaturationN/A (Topical)Cataracts, chronic inflammation[6]

Synthetic Methodologies: Constructing the Bicyclic Core

The foundational indazole core is accessible through several well-established synthetic routes, including the classical Jacobson synthesis, the Davis-Beirut reaction for 2H-indazoles, and modern metal-catalyzed cross-coupling strategies[3]. However, one of the most robust, scalable, and environmentally friendly methods for synthesizing 1H-indazoles is the metal-free intramolecular electrophilic amination of 2'-aminoacetophenones[7].

Experimental Protocol: Self-Validating Synthesis of 1H-Indazoles

To ensure high fidelity and reproducibility, the following protocol details a two-step, one-pot synthesis of 3-methyl-1H-indazole from 2'-aminoacetophenone. This methodology incorporates built-in quality control (QC) checkpoints, creating a self-validating system.

Workflow S1 Step 1: Oxime Formation 2'-Aminoacetophenone + NH2OH QC1 Validation 1: LC-MS/TLC (Verify complete conversion) S1->QC1 S2 Step 2: Electrophilic Activation MsCl addition at 0-5°C QC1->S2 QC2 Validation 2: Thermal Control (Prevent decomposition) S2->QC2 S3 Step 3: Intramolecular Cyclization Base-mediated N-N coupling QC2->S3 S4 Step 4: Product Isolation Extraction & Chromatography S3->S4 QC3 Validation 3: NMR/HRMS (Confirm 1H-Indazole core) S4->QC3

Self-validating experimental workflow for the synthesis of 1H-indazoles via oxime intermediates.

Step-by-Step Methodology & Causality:

1. Oxime Formation (Condensation):

  • Procedure: Dissolve 2'-aminoacetophenone (1.0 eq) in an ethanol/water mixture. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours[7].

  • Causality: Hydroxylamine acts as a nucleophile attacking the carbonyl carbon. Sodium acetate is used to buffer the reaction, freeing the hydroxylamine base without creating an overly basic environment that could lead to side reactions[7].

  • Validation Checkpoint 1: Perform TLC or LC-MS. Do not proceed until the starting material is completely consumed. The oxime intermediate must be fully formed to prevent unreacted ketone from interfering with the subsequent electrophilic activation.

2. Electrophilic Activation & Cyclization:

  • Procedure: Cool the reaction mixture to 0–5 °C using an ice bath. Add triethylamine (3.0 eq). Slowly add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 30 minutes. Stir the resulting solution at 0–5 °C for 1.5 hours[7].

  • Causality: MsCl is introduced to convert the hydroxyl group of the oxime into a mesylate, which is an excellent leaving group. The temperature is strictly maintained at 0–5 °C because the subsequent intramolecular N-N bond formation is highly exothermic. If the temperature rises, the mesylate intermediate can decompose prematurely, leading to a complex mixture of degradation products and drastically reducing the yield[7]. Triethylamine serves as a base to neutralize the HCl generated and facilitate the cyclization.

  • Validation Checkpoint 2: Monitor the internal temperature continuously during MsCl addition. A temperature spike >10 °C invalidates the batch, requiring immediate cooling and potential yield reassessment.

3. Workup and Purification:

  • Procedure: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc).

  • Validation Checkpoint 3: Confirm the 1H-indazole structure using ¹H-NMR and HRMS. The disappearance of the oxime N-OH proton and the emergence of the characteristic indazole N1-H proton (typically around 10-13 ppm, depending on solvent) confirm successful cyclization.

Conclusion

The indazole scaffold remains a cornerstone of modern medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility allows for the rational design of potent and selective therapeutic agents[1]. By employing self-validating synthetic protocols and understanding the mechanistic basis of its target interactions, researchers can continue to exploit this privileged core to address unmet medical needs.

References

  • [1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry, Benchchem. 1

  • [7] Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride, Benchchem. 7

  • [3] Indazole – an emerging privileged scaffold: synthesis and its biological significance, PMC (NIH). 3

  • [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, PMC (NIH). 2

  • [6] Indazoles in Drug Discovery, PharmaBlock. 6

  • [5] Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors, ACS Publications. 5

  • [4] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer, PMC (NIH). 4

Sources

Strategic Discovery and Modular Synthesis of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in modern medicinal chemistry, distinguished by its bioisosteric relationship to indole and purine. Unlike its isomers, indazole possesses a unique N1–N2 motif that serves as a versatile hydrogen bond donor/acceptor system, making it an exceptional "hinge binder" in kinase inhibitor design.[1]

This guide moves beyond classical textbook syntheses (e.g., diazotization of o-toluidines) to focus on high-fidelity, modular strategies capable of generating novel intellectual property. We prioritize methods that allow late-stage functionalization (LSF) and C–H activation, enabling the rapid synthesis of analog libraries for SAR (Structure-Activity Relationship) exploration.

The Indazole Scaffold in Medicinal Chemistry

Structural Logic and Pharmacophore Mapping

The indazole core is not merely a spacer; it is a functional pharmacophore.

  • N1 Position: Typically substituted to control lipophilicity and metabolic stability. N1-alkylation/arylation often dictates selectivity profiles.

  • C3 Position: The primary vector for extending into the solvent-exposed regions of a binding pocket. C3-functionalization is critical for potency.

  • Benzene Ring (C4–C7): Offers vectors for hydrophobic interactions or solubilizing groups. C7-substitution, in particular, can induce atropisomerism, adding a layer of chiral complexity beneficial for specificity.

Interactive SAR Visualization

The following diagram illustrates the functional vectors of the indazole core, mapped to their biological utility.

IndazoleSAR Indazole 1H-Indazole Core (Privileged Scaffold) N1 N1 Position (Solubility & Metabolic Shield) Target: Alkylation/Arylation Indazole->N1 Electronic Tuning N2 N2 Position (H-Bond Acceptor) Target: Kinase Hinge Interaction Indazole->N2 Binding Affinity C3 C3 Position (Solvent Front Vector) Target: Suzuki/Sonogashira Coupling Indazole->C3 Potency Driver C4_C7 C4-C7 Benzenoid Ring (Hydrophobic Pocket) Target: C-H Activation/Halogenation Indazole->C4_C7 Selectivity Filter GPCR GPCR Modulators (5-HT Antagonists) N1->GPCR Kinase Kinase Inhibitors (e.g., Axitinib, Pazopanib) N2->Kinase C3->Kinase

Figure 1: Pharmacophore mapping of the 1H-indazole scaffold highlighting strategic vectors for drug design.

Retrosynthetic Analysis & Strategic Disconnections

To access novel space, we employ two primary disconnection strategies that differ from the classical hydrazine condensation routes.

Strategy A: The "Build-Up" Approach ([3+2] Cycloaddition)
  • Concept: Constructing the pyrazole ring onto a benzene framework using arynes.

  • Utility: Allows for the installation of complex C3 substituents during ring formation.

  • Key Reaction: 1,3-Dipolar cycloaddition of diazo compounds with in-situ generated benzynes.

Strategy B: The "Late-Stage" Approach (C–H Activation)
  • Concept: Functionalizing a pre-formed indazole core.

  • Utility: Ideal for divergent library synthesis from a single common intermediate.

  • Key Reaction: Ru- or Pd-catalyzed C–H arylation at C7 or C3.

Synthetic Methodologies: The Core Protocols

Route A: Aryne [3+2] Cycloaddition (High Novelty Potential)

This route is superior for generating 3-substituted indazoles that are difficult to access via electrophilic aromatic substitution.

Mechanism:

  • Fluoride-induced elimination of o-silylaryl triflates generates a highly reactive benzyne intermediate.

  • Rapid [3+2] cycloaddition with a diazo compound (e.g., ethyl diazoacetate or N-tosylhydrazones).

  • Tautomerization yields the 1H-indazole.

AryneMechanism Precursor 2-(Trimethylsilyl)phenyl triflate Benzyne Benzyne Intermediate (Highly Reactive) Precursor->Benzyne CsF / MeCN Cycloadd [3+2] Cycloaddition Benzyne->Cycloadd + Diazo Diazo Diazo Compound (R-CHN2) Diazo->Cycloadd Indazole 3-Substituted Indazole Cycloadd->Indazole 1,3-H Shift

Figure 2: Mechanistic flow of the Aryne [3+2] cycloaddition for indazole synthesis.

Route B: Palladium-Catalyzed C-H Functionalization

For direct modification of the C3 position in 1H-indazoles without pre-halogenation.

  • Catalyst System: Pd(OAc)₂ / Cu(OAc)₂ oxidant.

  • Directing Group: The N1-protecting group (often THP or SEM) can assist, but direct C3-H activation is feasible due to the electron-rich nature of the position.

Detailed Experimental Protocol

Target Molecule: 3-(4-Methoxyphenyl)-1H-indazole (Representative Kinase Inhibitor Scaffold) Method: Suzuki-Miyaura Cross-Coupling on 3-Iodoindazole (Reliable & Scalable).

Step 1: Iodination of Indazole

Rationale: Iodine at C3 provides a versatile handle for coupling. Direct iodination is regioselective.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 1H-indazole (5.0 g, 42.3 mmol) and DMF (50 mL).

  • Reagent Addition: Add KOH pellets (8.3 g, 148 mmol, 3.5 eq) followed by portion-wise addition of Iodine (I₂) (11.8 g, 46.5 mmol, 1.1 eq).

    • Checkpoint: Reaction is exothermic; maintain temperature <30°C using a water bath.

  • Reaction: Stir at ambient temperature for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Validation: Product Rf ≈ 0.4; Starting material Rf ≈ 0.2.

  • Workup: Pour mixture into 5% NaHSO₃ (aq) (200 mL) to quench excess iodine. A solid precipitate should form immediately.

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: Expect ~9.8 g (95%) of 3-iodo-1H-indazole as a yellow solid.

Step 2: Suzuki-Miyaura Coupling

Rationale: Pd(dppf)Cl₂ is chosen for its resistance to oxidation and high efficiency with aryl boronic acids.

Protocol:

  • Setup: In a microwave vial or pressure tube, combine:

    • 3-Iodo-1H-indazole (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq)

    • K₂CO₃ (3.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 5 mins.

    • Scientific Integrity: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat to 100°C for 12 hours (or 120°C for 45 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Quantitative Data Summary Table:

ParameterValue / ConditionNotes
Catalyst Load 5 mol% Pd(dppf)Cl₂Optimal balance of cost/rate
Base K₂CO₃ (3.0 eq)Weak base prevents hydrolysis
Solvent Dioxane/H₂O (4:1)Water is essential for the transmetallation step
Yield 78-85%High efficiency
Appearance Off-white solidHigh purity (>98% by HPLC)

Characterization & Validation

To ensure the integrity of the synthesized novel indazole, the following validation steps are mandatory.

NMR Spectroscopy Diagnostics
  • ¹H NMR (DMSO-d₆):

    • NH Proton: Broad singlet at δ 13.0–13.5 ppm (Diagnostic of N-unsubstituted indazole).

    • C3-Aryl: Look for the AA'BB' system of the 4-methoxyphenyl group (approx δ 7.8 and 7.1 ppm).

    • Indazole C4-H: Doublet at δ 7.9–8.0 ppm (deshielded by the C3-aryl ring).

Biological Assay Setup (Kinase Inhibition)

Assay: ADP-Glo™ Kinase Assay (Promega)

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by luciferase.

  • Protocol:

    • Incubate Indazole derivative (serial dilution) with Kinase (e.g., VEGFR2), ATP, and substrate for 60 min.

    • Add ADP-Glo™ Reagent (40 min incubation) to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min incubation) to convert ADP to ATP/Luciferin.

    • Readout: Luminescence (RLU). Lower signal = Higher Inhibition.

References

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review. Current Organocatalysis, 2024. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[3] Link

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 2011.[4] Link

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Journal of Organic Chemistry, 2014. Link

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2024. Link

Sources

Methodological & Application

Application Note: Synthesis and Chemoselective Derivatization of 4-(6-Amino-1H-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted synthesis of 4-(6-amino-1H-indazol-1-yl)butanenitrile presents two classic challenges in heterocyclic chemistry: the regioselective N1-alkylation of an ambidentate indazole core, and the chemoselective reduction of a nitro group in the presence of a reactive nitrile moiety. This application note details a robust, two-step protocol designed for high yield, scalability, and strict functional group tolerance, tailored for researchers and process chemists in drug discovery.

Mechanistic Insights & Pathway Rationale

Regioselective N1-Alkylation (Thermodynamic Control)

Indazoles are ambidentate nucleophiles capable of undergoing alkylation at either the N1 or N2 position. While N2-alkylation is often kinetically favored due to the higher nucleophilicity of the pyridine-like nitrogen, N1-alkylation yields the thermodynamically more stable product. By employing a bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80°C), the reaction is driven under thermodynamic control. This heavily favors the N1-isomer, aligning with the optimized indazole alkylation conditions established by[1][2][3].

Chemoselective Nitro Reduction (Single-Electron Transfer)

The intermediate, 4-(6-nitro-1H-indazol-1-yl)butanenitrile, contains both a reducible nitro group and a nitrile moiety. Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of over-reducing the nitrile to a primary amine. To achieve strict chemoselectivity, a modified Béchamp reduction is utilized. Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol solvent system facilitate a single-electron transfer (SET) reduction that exclusively targets the nitro group, leaving the nitrile completely intact as demonstrated by [4][5][6].

Workflow Diagram

SynthesisWorkflow SM 6-Nitro-1H-indazole + 4-Bromobutanenitrile INT 4-(6-Nitro-1H-indazol-1-yl)butanenitrile (Intermediate) SM->INT Step 1: N1-Alkylation Cs2CO3, DMF, 80°C Thermodynamic Control PROD 4-(6-Amino-1H-indazol-1-yl)butanenitrile (Target Product) INT->PROD Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80°C Chemoselective

Two-step synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile via N1-alkylation and reduction.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-(6-Nitro-1H-indazol-1-yl)butanenitrile (Step 1)
  • Rationale: Direct alkylation of 6-amino-1H-indazole would result in competitive alkylation at the primary aniline amine. Starting with the nitro derivative acts as a built-in protecting group strategy.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-1H-indazole (10.0 mmol, 1.63 g) in anhydrous DMF (20 mL).

  • Base Addition: Add Cs₂CO₃ (15.0 mmol, 4.89 g). Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides better solubility of the indazolide anion and enhances N1 thermodynamic selectivity. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise, add 4-bromobutanenitrile (12.0 mmol, 1.78 g).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 12 hours under a nitrogen atmosphere.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/EtOAc, 7:3). The desired N1-alkylated product will appear as a higher

    
     spot compared to the more polar N2-isomer and the starting material.
    
  • Workup: Cool to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL). Causality: DMF is highly water-soluble but can partition into EtOAc; multiple brine washes effectively pull residual DMF into the aqueous phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate.

Protocol 2: Synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile (Step 2)
  • Preparation: Suspend the purified 4-(6-nitro-1H-indazol-1-yl)butanenitrile (5.0 mmol, 1.15 g) in a solvent mixture of Ethanol and Water (4:1 v/v, 25 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 25.0 mmol, 1.40 g) and Ammonium Chloride (NH₄Cl, 25.0 mmol, 1.34 g) to the suspension.

  • Reduction: Heat the vigorously stirring mixture to 80°C for 4 hours.

  • Self-Validating Monitoring: Verify the complete disappearance of the yellow nitro intermediate via TLC (DCM/MeOH, 95:5). The reaction mixture will physically transition from a yellow suspension to a dark brown/black iron oxide slurry.

  • Workup: While still hot (approx. 60-70°C), filter the mixture through a pad of Celite. Causality: Filtering hot prevents the newly formed, potentially less soluble amine from crystallizing and getting trapped in the iron oxide waste cake. Wash the Celite pad thoroughly with hot Ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to afford the final amino product. Self-Validation: IR spectroscopy will show the disappearance of the strong NO₂ symmetric/asymmetric stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and the appearance of a primary NH₂ doublet stretch (~3300 cm⁻¹).

Quantitative Data & Optimization Summary

Table 1: Solvent and Base Optimization for N1-Alkylation (Step 1)

Base Solvent Temp (°C) N1:N2 Ratio Yield (%)
K₂CO₃ Acetone 50 3:1 65
Cs₂CO₃ THF 65 5:1 72

| Cs₂CO₃ | DMF | 80 | >20:1 | 85 |

Table 2: Chemoselectivity of Reduction Conditions (Step 2)

Reductant System Target Amine Yield (%) Nitrile Over-Reduction (%)
Pd/C, H₂ (1 atm), MeOH 45 35
SnCl₂·2H₂O, EtOH 70 <5

| Fe, NH₄Cl, EtOH/H₂O | 92 | None detected |

Analytical Characterization (Expected Signatures)

  • Intermediate (Nitro): ¹H NMR (400 MHz, CDCl₃) key diagnostic shift: N1-CH₂ appears at ~4.55 ppm (t, 2H), whereas the undesired N2-CH₂ would appear further downfield (~4.70 ppm). ESI-MS: [M+H]⁺ m/z 231.1.

  • Final Product (Amino): ¹H NMR (400 MHz, DMSO-d₆) key diagnostic shifts: N1-CH₂ at ~4.35 ppm (t, 2H), accompanied by a broad singlet for the new NH₂ protons at ~5.30 ppm (s, 2H). ESI-MS: [M+H]⁺ m/z 201.1.

References

  • Hunt, K. W., et al. "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles." Organic Letters, 2009, 11 (21), 5054-5057. URL:[Link]

  • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992, 22 (22), 3189-3195. URL:[Link]

Sources

Precision Protocol: Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of indazoles is a pivotal transformation in medicinal chemistry, granting access to bioactive scaffolds found in anti-cancer (e.g., Pazopanib) and anti-inflammatory agents. However, the ambident nucleophilicity of the indazole anion presents a persistent synthetic challenge: controlling regioselectivity between the thermodynamically favored


-position and the kinetically accessible 

-position.

This application note provides a definitive, evidence-based guide to navigating this dichotomy. By leveraging specific solvent-base pairings and mechanistic insights, researchers can deterministically target either isomer with high fidelity, minimizing the need for tedious chromatographic separations.

Mechanistic Foundations & Regiocontrol

The regiochemical outcome of indazole alkylation is governed by the interplay of tautomeric equilibrium , steric hindrance , and solvent-cation interactions .

The Tautomeric Challenge

Indazole exists in a tautomeric equilibrium where the


-isomer is thermodynamically more stable than the 

-isomer by approximately 4.5 kcal/mol.
  • 
    -Alkylation (Thermodynamic):  Favored under conditions that allow equilibration (high temperature, reversible deprotonation) or utilize the "naked" anion in non-polar solvents where the cation coordinates to 
    
    
    
    , shielding it.
  • 
    -Alkylation (Kinetic):  Favored by steric bulk at 
    
    
    
    or
    
    
    , or by reaction pathways that lock the nucleophile in a specific geometry (e.g., Mitsunobu reaction) or utilize specific directing groups.
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on conditions.

IndazoleMechanism Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Ambident Nucleophile) Indazole->Anion Deprotonation N1_TS Transition State A (Na+ Chelation at N2) Anion->N1_TS NaH / THF (Non-polar, Chelation) N2_TS Transition State B (Steric/Kinetic Drive) Anion->N2_TS Mitsunobu or Electrophilic Attack N1_Product N1-Alkyl Indazole (Thermodynamic Product) N1_TS->N1_Product N2_Product N2-Alkyl Indazole (Kinetic Product) N2_TS->N2_Product N2_Product->N1_Product Thermal Rearrangement (High T)

Caption: Mechanistic bifurcation showing the thermodynamic preference for N1 (Green) vs. kinetic routes to N2 (Red).

Strategic Decision Matrix

Select your protocol based on the desired isomer and substrate constraints.

FeatureProtocol A: N1-Selective Protocol B: N2-Selective
Primary Driver Thermodynamic ControlKinetic Control / Stereoelectronic
Reagents NaH (Sodium Hydride)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/ DIAD (Mitsunobu)
Solvent THF (Anhydrous)THF or Toluene
Electrophile Alkyl Halides (R-X)Alcohols (R-OH)
Selectivity >95:5 (

:

)
Variable (Substrate dependent), often >80:20 (

:

)
Key Constraint Requires anhydrous conditions;

evolution.
Sensitive to steric bulk of alcohol; Byproduct removal (

).

Experimental Protocols

Protocol A: High-Fidelity -Alkylation

Objective: Selective synthesis of


-alkyl indazoles using the "NaH/THF" standard.
Rationale:  The use of NaH in THF creates a tight ion pair. The sodium cation (

) coordinates to the

nitrogen (and potentially

substituents), effectively blocking the

site and directing the alkylating agent to

[1].[1]

Materials:

  • Substituted Indazole (1.0 equiv)[2]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[2][3]

  • Alkyl Halide (1.1–1.2 equiv)

  • Anhydrous THF (0.2 M concentration relative to indazole)

  • Quench: Sat.

    
    
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the indazole substrate in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 5–10 minutes.

    • Critical Check: Observe hydrogen gas evolution.[4] Allow the mixture to stir at 0 °C for 30 minutes, then warm to RT for 30 minutes to ensure complete anion formation. The solution often turns yellow/orange.

  • Alkylation: Re-cool to 0 °C (optional, but recommended for reactive halides). Add the alkyl halide dropwise.[2][3][5]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Optimization: If conversion is slow, heat to 50 °C . This often improves yield without compromising

      
       selectivity due to the thermodynamic stability of the product [2].
      
  • Work-up: Quench carefully with sat.

    
    .[3][4] Extract with Ethyl Acetate (x3).[3][4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2][3][4]
Protocol B: Targeted -Alkylation (Mitsunobu)

Objective: Accessing the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-isomer via the Mitsunobu reaction.[2][3][5][6]
Rationale:  This reaction proceeds via a phosphonium intermediate. The steric bulk of the 

group and the mechanism of nucleophilic attack often favor the less hindered or more electron-rich nitrogen, which, under these specific kinetic conditions, frequently results in

selectivity, particularly for simple indazoles [3].

Materials:

  • Substituted Indazole (1.0 equiv)[2]

  • Primary/Secondary Alcohol (1.5 equiv)

  • Triphenylphosphine (

    
    , 1.5 equiv)[2]
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[2][3]

  • Anhydrous THF[2][3][4][5][6]

Step-by-Step Procedure:

  • Mixing: In a dried flask under nitrogen, combine the indazole, the alcohol, and

    
     in anhydrous THF. Cool to 0 °C .[2][3][4][5]
    
  • Activation: Add DIAD dropwise over 10–15 minutes. The solution will likely change color (often yellow to clear or amber).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT. Stir for 12–24 hours.[2][4]

  • Monitoring: Monitor by TLC. If the reaction stalls, heating to 40–50 °C can drive completion.

  • Work-up: Concentrate the solvent directly.

  • Purification: The major challenge is removing triphenylphosphine oxide (

    
    ). Trituration with ether/hexanes or careful column chromatography is required.
    

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Regioselectivity (Mixture) Solvent Polarity too high (e.g., DMF used with NaH).Switch to THF or Toluene. Polar aprotic solvents like DMF dissociate the ion pair, reducing the "blocking" effect at

.
No Reaction (

Protocol)
Alkyl halide is unreactive or NaH quality is poor.Add NaI (0.1 equiv) as a catalyst (Finkelstein condition). Ensure NaH is fresh. Heat to 60 °C.
Low Yield (

Protocol)
Steric hindrance of the alcohol.Increase reagents (

/DIAD) to 2.0–3.0 equiv. Sonication can help initiate the reaction.
Wrong Isomer (

desired, got

)
Substrate has strong electron-withdrawing group at C3?E-withdrawing groups at C3 can flip selectivity even in Mitsunobu. Consider using Meerwein salts (

)
for kinetic alkylation if Mitsunobu fails.

Workflow Visualization

Use this logic flow to determine the optimal experimental path.

IndazoleWorkflow Start Start: Indazole Alkylation Decision Target Isomer? Start->Decision N1_Path Target: N1-Isomer Decision->N1_Path Thermodynamic N2_Path Target: N2-Isomer Decision->N2_Path Kinetic Check_N1 Check C3 Substituent N1_Path->Check_N1 Cond_N1 Protocol A: NaH / THF / Alkyl Halide (Thermodynamic) N1_Result High N1 Selectivity (>95%) Cond_N1->N1_Result Check_N1->Cond_N1 Standard/E-Donating Cond_N2 Protocol B: Mitsunobu (PPh3/DIAD) (Kinetic) N2_Path->Cond_N2 Alt_N2 Alternative: Acid Cat. + Diazo or Meerwein Salt Cond_N2->Alt_N2 If Low Yield N2_Result Enriched N2 Product Cond_N2->N2_Result

Caption: Decision tree for selecting the optimal alkylation protocol based on target regiochemistry.

References

  • Laffer, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.[7] Retrieved from [Link]

  • Meanwell, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[8][1][3][4][5][9][10][11] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Lu, Y., et al. (2024).[6] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: 6-Aminoindazole as a Privileged Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 6-aminoindazole (CAS: 6967-12-0) as a pharmacophore in oncology research. Unlike generic reagents, 6-aminoindazole serves as a critical ATP-mimetic scaffold, forming the structural core of multi-kinase inhibitors such as Pazopanib (Votrient) . This document provides validated protocols for its synthetic functionalization, in vitro kinase profiling, and cellular cytotoxicity assessment, specifically targeting VEGFR/PDGFR pathways and the emerging IDO1 immune checkpoint.

The Pharmacophore: Why 6-Aminoindazole?

In medicinal chemistry, 6-aminoindazole is classified as a "privileged structure."[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing derivatives to bind competitively to the hinge region of protein kinases.

Structural Advantages[2]
  • H-Bonding Network: The indazole nitrogen (N1/N2) acts as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge residues (e.g., Cys919 in VEGFR2).

  • C6-Amine Vector: The amino group at position 6 serves as a versatile attachment point ("vector") for extending the molecule into the solvent-exposed region or the hydrophobic back-pocket of the enzyme, determining selectivity.

  • Synthetic Versatility: The scaffold tolerates diverse functionalizations, including urea linkages, amide couplings, and Buchwald-Hartwig aminations.

Core Application: Synthetic Functionalization

Objective: To synthesize a Type-II kinase inhibitor motif using 6-aminoindazole as the hinge-binding core. Context: This protocol mirrors the industrial synthesis of Pazopanib intermediates, focusing on the critical coupling of the 6-amino group to a pyrimidine bridge.

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Targeting the synthesis of N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine intermediates.

Reagents & Equipment
  • Starting Material: 6-Aminoindazole (High Purity >98%).

  • Electrophile: 2,4-Dichloropyrimidine.[2][3]

  • Base: Sodium Bicarbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Ethanol (EtOH) or anhydrous DMF.

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.1 equiv) in Ethanol (10 mL/g) in a round-bottom flask.

  • Addition: Add 6-aminoindazole (1.0 equiv) followed by

    
     (2.5 equiv).
    
    • Expert Insight: Although DIPEA is faster, weak inorganic bases like bicarbonate often prevent bis-substitution by suppressing the nucleophilicity of the product.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The product spot should be more polar than the starting material.

  • Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a beige solid.

  • Filtration: Filter the solid, wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted pyrimidine.
  • Yield Verification: Dry under vacuum. Expected yield: 75–85%.

Visualization: Synthetic Pathway & Logic

SynthesisWorkflow Start 6-Aminoindazole (Hinge Binder) Process SnAr Coupling (EtOH, 80°C, NaHCO3) Start->Process Reagent 2,4-Dichloropyrimidine (Linker) Reagent->Process Intermediate Monochloropyrimidine Intermediate Process->Intermediate Selective C4 Substitution Final Kinase Inhibitor Library (Pazopanib Analogs) Intermediate->Final Amination with Sulfonamide moiety

Figure 1: Synthetic workflow for converting 6-aminoindazole into a kinase inhibitor scaffold via SnAr coupling.

In Vitro Validation: Kinase Selectivity Profiling

Objective: Quantify the inhibitory potency (


) of 6-aminoindazole derivatives against VEGFR2 (KDR).
Protocol B: FRET-Based Competition Assay

This protocol uses a generic FRET (Fluorescence Resonance Energy Transfer) setup common in drug discovery.

Reagents
  • Kinase: Recombinant Human VEGFR2 (catalytic domain).

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Staurosporine-Red).

  • Antibody: Europium-labeled anti-GST antibody (binds to the kinase tag).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Procedure
  • Compound Preparation: Prepare a 10-point serial dilution of the 6-aminoindazole derivative in 100% DMSO (Start conc: 10

    
    M, Dilution factor: 3).
    
  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate.

  • Enzyme Mix: Add 5

    
    L of VEGFR2 enzyme / Antibody mix. Incubate for 15 minutes at RT.
    
    • Mechanism:[3] The compound binds to the kinase, potentially blocking the tracer binding site.

  • Tracer Addition: Add 5

    
    L of the Fluorescent Tracer.
    
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

Data Analysis

Calculate the TR-FRET ratio (


). Plot the signal against log[Compound] to derive 

.
CompoundTarget

(nM)
Status
Pazopanib (Control) VEGFR230Clinical Drug
6-Aminoindazole (Parent) VEGFR2>10,000Inactive Fragment
Derivative 9f IDO114,300Hit Compound [1]

Cellular Validation: Cytotoxicity & IDO1 Inhibition

Objective: Evaluate the antiproliferative effect of 6-aminoindazole derivatives on human colorectal cancer cells (HCT116), a standard line for this scaffold [1].[4]

Protocol C: Sulforhodamine B (SRB) Assay

The SRB assay is preferred over MTT for this scaffold because indazoles can sometimes interfere with mitochondrial reductase activity, leading to false positives in MTT/MTS assays.

Workflow
  • Seeding: Seed HCT116 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Treat cells with the test compound (0.1 – 100

    
    M) for 48 hours. Include 0.1% DMSO as a vehicle control.
    
  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Washing: Wash plates

    
     with tap water and air dry.
    
  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate for 30 min at RT.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

Visualization: Mechanism of Action (Signaling)

MOA Drug 6-Aminoindazole Derivative VEGFR VEGFR2 / PDGFR (Receptor Tyrosine Kinase) Drug->VEGFR ATP Competition IDO1 IDO1 Enzyme (Immune Checkpoint) Drug->IDO1 Heme Binding (Putative) Signal1 RAS/RAF/MEK/ERK Cascade VEGFR->Signal1 Blocked Signal2 Tryptophan -> Kynurenine Conversion IDO1->Signal2 Blocked Effect1 Inhibition of Angiogenesis Signal1->Effect1 Downstream Effect2 T-Cell Activation (Immune Response) Signal2->Effect2 Downstream

Figure 2: Dual mechanism potential. While classically used for RTK inhibition (left), recent studies suggest 6-aminoindazoles can also target IDO1 (right).

References

  • Tran, P. T., et al. (2022).[5] "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective."[6] Letters in Drug Design & Discovery.

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold." BenchChem Application Notes.

  • Bui, T. C., et al. (2024).[7] "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Molbank.

Sources

Application Note: Profiling the Bioactivity of Indazole Derivatives in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Indazole Scaffold Bioactivity

The indazole (benzopyrazole) nucleus is a highly privileged, nitrogen-containing heterocyclic scaffold in modern medicinal chemistry[1]. Because of its structural mimicry of purines (such as adenine and guanine), indazole derivatives readily interact with the ATP-binding pockets of various intracellular biopolymers and enzymes, most notably kinases[2][3]. Several FDA-approved oncology drugs, including the potent tyrosine kinase inhibitors Axitinib and Pazopanib, are built upon the indazole architecture[1][2].

When developing novel indazole derivatives—whether for anticancer, anti-inflammatory, or antimicrobial applications[4]—a rigorous, self-validating assay cascade is required. This guide details the critical protocols for transitioning a compound from biochemical hit identification to validated cellular target engagement.

G A Indazole Library B Biochemical Assay (TR-FRET Kinase) A->B C Hit Identification (IC50 < 1 µM) B->C D Cellular Target Engagement (CETSA) C->D E Phenotypic Profiling (Viability/Apoptosis) D->E F Lead Candidate Selection E->F

Workflow for evaluating the bioactivity of indazole derivatives.

Primary Biochemical Screening: TR-FRET Kinase Assay

Causality & Assay Logic

To evaluate the direct inhibitory effect of indazole derivatives on target kinases, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[5][6]. Many indazole compounds possess intrinsic autofluorescence that confounds standard biochemical assays. TR-FRET solves this by utilizing lanthanide fluorophores (e.g., Terbium or Europium) with long emission half-lives[5]. By introducing a time delay (e.g., 50–100 µs) before measuring emission, short-lived background fluorescence from the indazole compounds is completely eliminated[5][6]. Furthermore, the ratiometric readout (Acceptor Emission / Donor Emission) inherently normalizes well-to-well liquid handling variations and inner-filter effects, ensuring high trustworthiness[5][7].

Step-by-Step Protocol: TR-FRET Kinase Inhibition
  • Reagent Preparation: Prepare a 1X Kinase Buffer. Dilute the target kinase, ATP, and a specific fluorescently labeled peptide substrate (e.g., fluorescein-poly-GAT) to their 2X working concentrations[7][8].

  • Compound Dispensing: Dispense the indazole derivatives (solubilized in DMSO) into a 384-well low-volume black microplate. Crucial: Maintain a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add 5 µL of the 2X Kinase solution to the wells. Incubate for 15 minutes at room temperature. Causality: This allows the indazole inhibitor to achieve binding equilibrium within the kinase ATP pocket before competing with actual ATP.

  • Reaction Initiation: Add 5 µL of the 2X ATP/Substrate mix to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection Mix Addition: Add 10 µL of the Detection Mix. This mix must contain EDTA (to chelate Mg²⁺ and instantly quench the kinase reaction) and a Terbium-labeled phospho-specific antibody (the FRET Donor)[7][8].

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm for Terbium and 520 nm for Fluorescein)[8].

Self-Validation & Quality Control
  • Z'-Factor Calculation: Always include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness for screening.

Secondary Cellular Screening: Cellular Thermal Shift Assay (CETSA)

Causality & Assay Logic

Biochemical potency (


) does not guarantee cellular efficacy due to barriers like membrane permeability, intracellular drug metabolism, and competition with high intracellular ATP concentrations (typically 1–5 mM). The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement inside intact, living cells[9][10]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (

) higher[10][11]. By heating cells to a temperature where the unbound protein denatures and aggregates, the remaining soluble protein fraction directly correlates with the intracellular concentration of the drug-target complex[10][11].

CETSA N1 Live Cells + Indazole Cpd N2 Heat Shock (Thermal Challenge) N1->N2 N3 Cell Lysis N2->N3 N4 Centrifugation (Remove Aggregates) N3->N4 N5 Quantify Soluble Target Protein N4->N5

Step-by-step mechanism of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Isothermal Dose-Response CETSA (ITDRF)
  • Cell Treatment: Seed target cells (e.g., A549 or MCF7, commonly utilized for evaluating anticancer indazoles[4]) in 6-well plates. Treat with a serial dilution of the indazole derivative for 1–3 hours at 37°C[11].

  • Harvesting: Wash cells twice with ice-cold PBS. Causality: The sudden drop in temperature halts active transport and cellular metabolism, locking the intracellular drug concentration[11]. Resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot equal volumes of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler at a pre-determined stringent temperature (e.g., the

    
    , where 75% of the apo-protein aggregates) for exactly 3 minutes, followed by 3 minutes at 25°C[10][12].
    
  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath) to gently break the membrane without denaturing the remaining soluble proteins[10].

  • Clearance: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the denatured, aggregated proteins[10].

  • Quantification: Transfer the supernatant (containing the stabilized, soluble target protein) and quantify using AlphaScreen, TR-FRET, or traditional Western Blotting[10][13].

Self-Validation & Quality Control
  • Protein Normalization: Verify that the total protein concentration (assessed via a BCA assay) before centrifugation is equal across all samples.

  • Negative Control: Include a structurally similar but biochemically inactive analog of the indazole to rule out non-specific thermodynamic stabilization.

Quantitative Data Presentation

The table below illustrates the expected translational drop-off when moving an indazole derivative from a cell-free biochemical environment to a complex cellular matrix.

Table 1: Representative Bioactivity Profiling of Indazole Derivatives

Compound IDTarget KinaseTR-FRET

(nM)
Cell LineCETSA

(nM)
Viability

(nM)
Indazole-1a VEGFR212.4HUVEC45.2110.5
Indazole-2b CDK75.8MCF722.165.0
Pazopanib VEGFR1/2/310.0HUVEC38.095.0
Axitinib VEGFR1/2/30.2HUVEC1.53.4

Note: Data represents a synthesized model comparing novel indazoles against clinical benchmarks to demonstrate expected assay drop-off due to cellular barriers.

References

1.[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. nih.gov. 1 2.[9] Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. bio-protocol.org. 9 3.[4] Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. longdom.org. 4 4.[10] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. nih.gov. 10 5.[5] Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. dcreport.org. 5 6.[11] Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement. benchchem.com. 11 7.[2] A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. nih.gov. 2 8.[3] A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. innovatpublisher.com. 3 9.[13] CETSA®: Measuring Target Engagement in Whole Blood. pelagobio.com. 13 10.[6] Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. researchgate.net. 6 11.[8] LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. bmglabtech.com. 8 12.[12] Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. acs.org. 12 13.[7] LanthaScreen TR-FRET Kinase Assays. thermofisher.com. 7

Sources

4-(6-Amino-1h-indazol-1-yl)butanenitrile as a research chemical for drug discovery

[1]

Abstract

4-(6-Amino-1H-indazol-1-yl)butanenitrile is a specialized heterocyclic building block designed for the synthesis of small molecule kinase inhibitors and Targeted Protein Degradation (TPD) ligands (e.g., PROTACs).[1] Featuring a privileged 6-aminoindazole core—a validated pharmacophore for ATP-competitive inhibition—and a C4-nitrile linker at the N1 position, this molecule offers orthogonal reactivity for diversity-oriented synthesis.[1] This guide details its physicochemical profile, synthetic utility in library generation, and protocols for transforming the nitrile "warhead" into bioactive moieties.[1]

Chemical Identity & Physicochemical Profile

This compound functions as a heterobifunctional scaffold .[1] The C6-amino group serves as the primary vector for engagement with kinase hinge regions, while the N1-butanenitrile chain acts as a metabolic handle or a linker precursor for extending into solvent-exposed pockets.[1]

PropertyData
Chemical Name 4-(6-Amino-1H-indazol-1-yl)butanenitrile
Core Scaffold 1H-Indazole (6-amino substituted)
Functional Groups Primary Amine (Nucleophile), Nitrile (Electrophile/Precursor)
Molecular Weight ~214.27 g/mol (Calculated)
Predicted LogP 1.8 – 2.2 (Lipophilic, suitable for cell permeability)
Solubility Soluble in DMSO (>50 mM), DMF; Moderate in MeOH.[1][2]
Key Application Kinase Inhibitor Synthesis (JAK, VEGFR families), PROTAC Linker Synthesis

Strategic Applications in Drug Discovery

A. Kinase Inhibitor Design (The "Hinge Binder")

The 6-aminoindazole motif is a bioisostere of the adenine ring in ATP.[1] It forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR , JAK , Aurora ).[1]

  • Mechanism: The exocyclic amine (C6-NH2) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.[1]

  • Vector: The N1-butanenitrile tail projects into the solvent channel, improving solubility and providing a handle for further functionalization without disrupting the ATP-binding pose.[1]

B. Targeted Protein Degradation (PROTACs)

In PROTAC design, the "linker" is as critical as the ligand.[1]

  • Utility: The nitrile group on the butanenitrile chain can be reduced to a primary amine (–CH2NH2).[1] This creates a diamine scaffold where the indazole binds the target protein (POI) and the newly formed alkyl-amine attaches to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).[1]

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling
  • Storage: Store powder at -20°C under desiccant. Hydroscopic.

  • Solubilization:

    • Weigh 10 mg of compound.[1]

    • Add DMSO (anhydrous) to reach a concentration of 50 mM .

    • Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[1]

    • QC Check: Verify clarity. Store aliquots at -80°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.[1]

Protocol B: Library Synthesis (Amide Coupling at C6-Amine)

Objective: To attach a "tail" moiety (R-COOH) to the 6-amino position, generating a focused kinase inhibitor library.[1]

Reagents:

  • 4-(6-Amino-1H-indazol-1-yl)butanenitrile (1.0 eq)[1]

  • Carboxylic Acid Building Block (R-COOH) (1.2 eq)[1]

  • HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF or DMAc (anhydrous)[1]

Step-by-Step:

  • Activation: In a reaction vial, dissolve R-COOH (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.3 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the indazole scaffold (0.2 mmol) to the activated acid mixture.

  • Reaction: Stir at 40°C for 4–16 hours . Monitor by LC-MS (Target mass = MW_acid + MW_indazole - 18).[1]

  • Workup: Dilute with EtOAc (10 mL), wash with Sat. NaHCO3 (2x) and Brine (1x).[1]

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol C: Nitrile Transformation (Warhead Activation)

Objective: Convert the inert nitrile into a functional "Click" handle (Tetrazole) or a Linker (Amine).[1]

Option 1: Tetrazole Formation (Bioisostere of Carboxylic Acid) [1]

  • Dissolve scaffold (0.5 mmol) in DMF (2 mL).

  • Add Sodium Azide (NaN3) (1.5 eq) and Ammonium Chloride (NH4Cl) (1.5 eq).

  • Heat to 100°C in a sealed tube for 12 hours.

  • Safety Note: Use a blast shield.[1] Azides are potentially explosive.[1]

  • Acidify to pH 2 with 1M HCl to precipitate the tetrazole product.[1]

Option 2: Nitrile Reduction (To Primary Amine for PROTACs) [1]

  • Dissolve scaffold in MeOH/NH3 (7M) .

  • Pass through an H-Cube® flow reactor (Raney Ni cartridge) or stir with CoCl2 / NaBH4 .

    • Conditions: 50°C, 10 bar H2 (Flow) or 0°C to RT (Batch).

  • Result: 4-(6-amino-1H-indazol-1-yl)butan-1-amine.[1]

Strategic Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" strategy using this scaffold.

DrugDiscoveryWorkflowScaffold4-(6-Amino-1H-indazol-1-yl)butanenitrile(Core Scaffold)CouplingAmide Coupling(C6-Position)Scaffold->CouplingHATU/R-COOHReductionNitrile Reduction(N1-Linker)Scaffold->ReductionH2/Raney NiClickClick Chemistry(Tetrazole Formation)Scaffold->ClickNaN3/NH4ClKinaseLibKinase Inhibitor Library(Target: JAK/VEGFR)Coupling->KinaseLibHinge BindingPROTACPROTAC Linker(Amine Terminus)Reduction->PROTACE3 Ligase AttachmentBioisostereAcid Bioisostere(Metabolic Stability)Click->Bioisostere improved ADME

Caption: Divergent synthetic pathways transforming the indazole scaffold into Kinase Inhibitors, PROTACs, or Bioisosteres.

References

  • BenchChem. 4-(6-Amino-1h-indazol-1-yl)butanenitrile Product Page. Retrieved from [1]

  • ChemScene. 2-(6-Amino-1h-indazol-1-yl)butanenitrile (Isomer Reference).[1] Retrieved from [1]

  • Song, Z., et al. (2020).[1] Indazole Derivatives as Kinase Inhibitors: A Review of Recent Developments. Journal of Medicinal Chemistry.[1]

  • PubChem. 6-Aminoindazole Scaffold Data. National Library of Medicine.[1] Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Nitrile in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Context for nitrile utility). Link[1]

Synthesis of Indazole Variants via Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The development of efficient and versatile synthetic methodologies to access structurally diverse indazole derivatives is therefore of paramount importance in drug discovery and development.[4] This document provides a detailed guide to the synthesis of indazole variants, with a focus on modern transition metal-catalyzed approaches that offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

The Strategic Advantage of Transition Metal Catalysis in Indazole Synthesis

Traditional methods for indazole synthesis often require harsh reaction conditions, multi-step sequences, and suffer from limited substrate scope. Transition metal catalysis has emerged as a powerful tool to overcome these limitations, enabling the construction of the indazole ring system and the introduction of diverse substituents with high precision and efficiency.[4][5][6] Key strategies that will be discussed in this guide include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the power of Suzuki-Miyaura and Buchwald-Hartwig amination reactions for the construction of C-C and C-N bonds, respectively.[7][8][9]

  • Rhodium- and Cobalt-Catalyzed C-H Activation/Annulation: Offering a highly atom-economical approach to build the indazole core by directly functionalizing otherwise inert C-H bonds.[3][10][11][12]

  • Copper-Catalyzed Cyclization Reactions: Providing a cost-effective and versatile platform for intramolecular C-N and N-N bond formation.[13][14][15]

This guide will delve into the mechanistic underpinnings of these transformations, providing not just step-by-step protocols but also the rationale behind the choice of catalysts, ligands, and reaction conditions.

Palladium-Catalyzed Pathways to Indazole Scaffolds

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indazole synthesis is well-established. Two prominent strategies are detailed below.

Suzuki-Miyaura Cross-Coupling for C3-Arylated Indazoles

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In the context of indazole synthesis, it is particularly useful for introducing aryl or heteroaryl substituents at the C3 position, a common motif in biologically active molecules.[7][8][16]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes with phosphine ligands, such as Pd(dppf)Cl2, are frequently employed. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7][8]

  • Base: A base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to activate the boronic acid and facilitate the transmetalation step.[8][17]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or dimethoxyethane) and water is often used to dissolve both the organic and inorganic reagents.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Combine 3-bromoindazole, arylboronic acid, K2CO3, and Pd(dppf)Cl2 in dioxane/water Heat Heat the mixture at 100 °C for 12 hours Start->Heat Inert atmosphere (N2 or Ar) Filter Filter through Celite Heat->Filter Reaction completion (TLC) Extract Extract with ethyl acetate and water Filter->Extract Purify Purify by column chromatography Extract->Purify Product Product Purify->Product Characterize (NMR, HRMS)

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 3-Aryl-1H-indazoles via Suzuki-Miyaura Coupling [8]

Reagent/ParameterAmountNotes
3-Bromo-1H-indazole1.0 mmolStarting material.
Arylboronic acid1.2 mmolCoupling partner.
Pd(dppf)Cl2·CH2Cl20.05 mmolCatalyst.
K2CO33.0 mmolBase.
1,4-Dioxane/Water4 mL (3:1 v/v)Solvent system.
Temperature100 °C
Time12 hoursMonitor by TLC.

Step-by-Step Methodology:

  • To a reaction vessel, add 3-bromo-1H-indazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (4 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Intramolecular Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction allows for the cyclization of appropriately substituted precursors, such as 2-halobenzophenone tosylhydrazones, to yield the indazole core.[9] This method is valued for its mild reaction conditions and broad functional group compatibility.[9][18]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2) and a bulky, electron-rich phosphine ligand (e.g., rac-BINAP) is highly effective.[18] The ligand facilitates the reductive elimination step, which is crucial for C-N bond formation.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) is often used to deprotonate the nitrogen nucleophile without competing in the reaction.[18]

Protocol 2: Synthesis of 1-Aryl-1H-indazoles via Intramolecular Amination [18]

Reagent/ParameterAmountNotes
2-Bromobenzaldehyde arylhydrazone1.0 mmolSubstrate.
Pd(dba)20.02 mmolPalladium source.
rac-BINAP0.03 mmolLigand.
Cs2CO31.4 mmolBase.
Toluene5 mLSolvent.
Temperature110 °C
Time2-12 hoursMonitor by TLC.

Step-by-Step Methodology:

  • In a glovebox, charge a Schlenk tube with Pd(dba)2 (0.02 mmol), rac-BINAP (0.03 mmol), and Cs2CO3 (1.4 mmol).

  • Add a solution of the 2-bromobenzaldehyde arylhydrazone (1.0 mmol) in toluene (5 mL).

  • Seal the tube and heat the mixture at 110 °C for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 1-aryl-1H-indazole.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis has revolutionized the synthesis of heterocycles through C-H activation, providing a direct and atom-economical route to complex molecules.[3][5] For indazole synthesis, this strategy often involves the reaction of azobenzenes with various coupling partners.[12][19]

Mechanism of Rh(III)-Catalyzed Indazole Synthesis

G cluster_0 Catalytic Cycle Rh_cat [Cp*Rh(III)]+ Intermediate1 Rhodacycle Intermediate Rh_cat->Intermediate1 C-H Activation Azo Azobenzene Azo->Rh_cat Coordination Aldehyde Aldehyde Intermediate2 Aldehyde Insertion Intermediate1->Intermediate2 + Aldehyde Intermediate3 Cyclization Intermediate2->Intermediate3 Intramolecular Attack Product 2H-Indazole Intermediate3->Product Dehydration & Aromatization Product->Rh_cat Regeneration

Caption: Simplified mechanism of Rh(III)-catalyzed indazole synthesis.

Protocol 3: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles [12][19]

Reagent/ParameterAmountNotes
Azobenzene0.2 mmolStarting material.
Aldehyde0.4 mmolCoupling partner.
[Cp*RhCl2]20.01 mmolCatalyst precursor.
AgSbF60.04 mmolAdditive.
Dioxane1 mLSolvent.
Temperature80 °C
Time24 hours

Step-by-Step Methodology:

  • To a sealed tube, add the azobenzene (0.2 mmol), aldehyde (0.4 mmol), [Cp*RhCl2]2 (0.01 mmol), and AgSbF6 (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add dioxane (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a plug of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the N-aryl-2H-indazole.

Copper-Catalyzed Routes to Indazoles

Copper catalysts offer a more economical and sustainable alternative to palladium and rhodium for certain transformations. Copper-catalyzed reactions are particularly effective for intramolecular cyclizations to form the indazole nucleus.[14][15]

Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylazobenzenes

This method provides access to 3-alkenyl-2H-indazoles through a copper-catalyzed intramolecular hydroamination of an alkyne.[14]

Protocol 4: Synthesis of 3-Alkenyl-2H-indazoles [14]

Reagent/ParameterAmountNotes
2-Alkynylazobenzene0.2 mmolSubstrate.
CuI0.02 mmolCatalyst.
Dioxane2 mLSolvent.
Temperature100 °C
Time1-3 hours

Step-by-Step Methodology:

  • In a sealed tube, dissolve the 2-alkynylazobenzene (0.2 mmol) in dioxane (2 mL).

  • Add CuI (0.02 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at 100 °C for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the 3-alkenyl-2H-indazole.

Summary of Catalytic Systems and Scope

Catalytic SystemKey Reaction TypeTypical SubstratesProductsAdvantages
Palladium Suzuki-Miyaura Coupling3-Haloindazoles, Arylboronic acidsC3-ArylindazolesHigh yields, broad substrate scope.[7][8]
Buchwald-Hartwig Amination2-Halobenzophenone hydrazones1-ArylindazolesMild conditions, good functional group tolerance.[9][18]
Rhodium C-H Activation/AnnulationAzobenzenes, Aldehydes/AlkynesN-Aryl-2H-indazolesHigh atom economy, direct functionalization.[3][12][19]
Copper Intramolecular Cyclization2-Alkynylazobenzenes3-Alkenyl-2H-indazolesCost-effective, shorter reaction times.[14][15]

Conclusion and Future Perspectives

The transition metal-catalyzed synthesis of indazoles has matured into a highly versatile and powerful field, providing medicinal chemists with a rich toolbox for the construction of novel and complex molecular architectures. The methods outlined in this guide represent a selection of robust and widely applicable protocols. Future developments will likely focus on the use of more sustainable and earth-abundant metal catalysts, the development of enantioselective transformations, and the application of these methods in flow chemistry for large-scale synthesis. The continued innovation in this area promises to further accelerate the discovery of new indazole-based therapeutics.

References

  • Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • Gaikwad, D. D., Chapolikar, A., et al. (2021). Synthesis of indazole motifs and their medicinal importance: an overview. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5013. [Link]

  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5013. [Link]

  • Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Di Mola, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 13697-13711. [Link]

  • Kumar, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(37), 26031-26043. [Link]

  • Kamijo, S., et al. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Chemical & Pharmaceutical Bulletin, 52(9), 1143-1145. [Link]

  • Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1544-1565. [Link]

  • Lian, Y., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17942-17945. [Link]

  • Wang, H., et al. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(10), 7188-7192. [Link]

  • Kumar, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(37), 26031-26043. [Link]

  • Lian, Y., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17942-17945. [Link]

  • Wang, H., et al. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(10), 7188-7192. [Link]

  • Ramírez-López, P., et al. (2022). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry, 87(1), 743-752. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2110-2115. [Link]

  • Wang, C., et al. (2021). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers, 8(12), 3021-3026. [Link]

  • Stuart, D. R., et al. (2013). Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(23), 8512-8515. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Gathy, A., et al. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry. [Link]

  • Stuart, D. R., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(23), 8512-8515. [Link]

  • El-faham, A., et al. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (n.d.). Synthesis of (2H)-Indazoles through Rh(III)-Catalyzed Annulation Reaction of Azobenzenes with Sulfoxonium Ylides. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

  • Engers, D. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(13), 1713-1715. [Link]

  • Wang, Y., et al. (2021). Rhodium-catalysed regioselective [4 + 2]-type annulation of 1-H-indazoles with propargyl alcohols: direct access to 6-alkenylindazolo[3,2-a]isoquinolines. Organic Chemistry Frontiers, 8(19), 5434-5439. [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. The Journal of Organic Chemistry, 70(2), 596-602. [Link]

  • da Silva, A. B. F., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1056-1064. [Link]

  • Vitale, F., & Scafato, P. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 458. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 4-(6-Amino-1h-indazol-1-yl)butanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile .

Ticket Subject: Yield Improvement & Troubleshooting for 4-(6-Amino-1H-indazol-1-yl)butanenitrile Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile presents two primary chemical challenges:

  • Regioselectivity (N1 vs. N2): The indazole core is an ambident nucleophile. Alkylation often yields a mixture of the desired N1-isomer and the parasitic N2-isomer.[2][3]

  • Chemoselectivity (Nitro Reduction): Reducing the precursor's nitro group to an amine without hydrogenating or hydrolyzing the nitrile (cyano) tether requires specific reductive conditions.[1]

This guide provides self-validating protocols and troubleshooting workflows to maximize the yield of the N1-isomer .

Module 1: The Alkylation Step (Regiocontrol)

Objective: Maximize the ratio of N1-alkylation (Thermodynamic product) over N2-alkylation (Kinetic product).

Standard Protocol (Optimized for N1 Selectivity)
  • Substrate: 6-Nitro-1H-indazole (Preferred over 6-amino to prevent N-alkylation of the aniline).[1]

  • Electrophile: 4-Bromobutyronitrile.[1]

  • Base/Solvent System: Sodium Hydride (NaH) in THF.[3][4]

ParameterRecommended ConditionScientific Rationale
Base NaH (60% dispersion), 1.2 eqStrong, non-coordinating bases favor the thermodynamic N1 product by allowing full deprotonation before electrophile addition [1, 2].[1]
Solvent Anhydrous THFNon-polar aprotic solvents enhance N1 selectivity compared to polar solvents like DMF/DMSO, which stabilize the transition state for N2 alkylation [3].[1]
Temperature 0°C

RT

Reflux
Lower temperatures during deprotonation prevent degradation; reflux ensures thermodynamic equilibration if the reaction is reversible (though alkylation is usually irreversible, higher energy barriers favor N1).[1]
Concentration 0.1 MDilution minimizes intermolecular aggregation that might favor N2.[1]
Troubleshooting Guide: Alkylation Issues

Q: I am seeing a 50:50 or 60:40 mixture of N1:N2 isomers. How do I shift this? A: You are likely operating under kinetic control or using a cation that coordinates to N2.[1]

  • Immediate Fix: Switch from

    
     to 
    
    
    
    . Cesium carbonate in DMF is notorious for promoting N2-alkylation due to the "Ceasium Effect" and solvent polarity [4].
  • Secondary Fix: If solubility in THF is poor, use a THF/DMF (9:1) mixture, but keep DMF minimal.

Q: The reaction is stalling at 70% conversion. A: 4-Bromobutyronitrile can undergo elimination to form cyclopropanecarbonitrile or pyrrolidine derivatives under strong basic conditions if moisture is present.[1]

  • Fix: Ensure the NaH is fresh and the THF is distilled/dried. Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to generate the more reactive iodide in situ (Finkelstein reaction).[1]

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Alkylation of 6-Nitroindazole BaseChoice Which Base/Solvent? Start->BaseChoice Cs2CO3 Cs2CO3 / DMF BaseChoice->Cs2CO3 Standard Protocol NaH NaH / THF BaseChoice->NaH High Selectivity Protocol ResultN2 Result: Mixture (N1:N2 ~ 60:40) High N2 impurity Cs2CO3->ResultN2 ResultN1 Result: High N1 Selectivity (N1:N2 > 90:10) NaH->ResultN1 Trouble Still seeing N2? ResultN1->Trouble Solution Increase Temp (Thermodynamic Control) Switch Leaving Group (Br -> I) Trouble->Solution

Caption: Decision logic for maximizing N1-regioselectivity during the alkylation of 6-nitroindazole.

Module 2: The Reduction Step (Chemoselectivity)

Objective: Reduce the nitro group (


) to an amine (

) without touching the nitrile (

).[1]
Recommended Protocol: Iron-Ammonium Chloride (Bechamp Reduction)

This is the "Gold Standard" for process chemistry when nitriles are present.[1] It avoids the over-reduction risks associated with Hydrogenation (Pd/C) or Lithium Aluminum Hydride (LAH).

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).[1]
    
  • Solvent: Ethanol/Water (3:1).

  • Temperature: Reflux (

    
    ).
    

Step-by-Step Workflow:

  • Dissolve the N1-alkylated nitro intermediate in EtOH/Water.

  • Add solid

    
    .
    
  • Add Iron powder (325 mesh is preferred for surface area).[1]

  • Reflux with vigorous stirring (mechanical stirring recommended for scale >5g) for 2–4 hours.

  • Critical Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol. Concentration often yields the pure amine without column chromatography.

Troubleshooting Guide: Reduction Issues

Q: My nitrile peak (approx. 2250 cm⁻¹) disappeared from the IR/NMR. A: You likely used catalytic hydrogenation (Pd/C +


) or a borohydride/LAH method.[1]
  • Explanation: Nitriles are easily reduced to primary amines or hydrolyzed to amides under standard hydrogenation conditions, especially if the media becomes basic.

  • Fix: Switch to the Fe/

    
     method [5]. It is chemically incapable of reducing a nitrile under these conditions.[5]
    

Q: The reaction is messy, and I see "dimerized" azo-compounds. A: This occurs if the reduction intermediate (hydroxylamine) condenses with the nitroso intermediate.[1]

  • Fix: Ensure you are using excess Iron (5 eq) and adequate mixing. The reaction must be driven to completion quickly to avoid the buildup of intermediates.

Module 3: Purification Strategy

Separating the N1 and N2 isomers is the final hurdle if regioselectivity wasn't perfect.

IsomerPolarity (TLC)Elution Order (Silica)Structural ID (H-NMR)
N2-Isomer (Impurity)Less PolarElutes FirstN-CH2 triplet is usually downfield compared to N1.[1] Distinct "Singlet" for H-3 often shifts.
N1-Isomer (Target)More PolarElutes SecondN-CH2 triplet is usually upfield.
  • Solvent System: Hexanes:Ethyl Acetate (start 80:20, gradient to 50:50).

  • Tip: If separation is difficult, recrystallization from Ethanol/Heptane often preferentially crystallizes the symmetric N2 impurity (if it's the minor product), leaving the N1 enriched in the mother liquor, or vice versa depending on the specific crystal lattice packing of the nitro-intermediate.

References

  • BenchChem Protocols. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Retrieved from

  • Beilstein J. Org.[6] Chem. (2021).[4][7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][3][4] Beilstein Journals.[6]

  • Cheung, M., et al. (2022). Selective N2-Alkylation of 1H-Indazoles. Synthesis.[3][5][8][9][10][11][12][13][14][15]

  • BenchChem Application Notes. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole: Reduction of Nitro Group.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in medicinal chemistry and drug development: controlling the regioselectivity of indazole N-alkylation.

Because the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), direct alkylation frequently yields an inseparable mixture of regioisomers. This guide bridges theoretical mechanistic principles with field-proven experimental protocols to help you rationally design your synthesis and troubleshoot poor selectivity.

Mechanistic Overview: Kinetic vs. Thermodynamic Control

Understanding the causality behind indazole reactivity is the first step in troubleshooting. The indazole core exists in a tautomeric equilibrium, though the 1H-tautomer is significantly more thermodynamically stable because it preserves the full aromaticity of the fused benzenoid ring ( [1]).

When deprotonated, the resulting delocalized indazolide anion can react at either nitrogen:

  • N2-Alkylation (Kinetic Control): The N2 position is often more sterically accessible and electronically nucleophilic in the transition state, leading to rapid, kinetically favored alkylation.

  • N1-Alkylation (Thermodynamic Control): Alkylation at N1 yields a more stable aromatic system. Conditions that promote equilibration or utilize tighter ion-pairing will funnel the reaction toward the N1 product.

ReactionPathway Indazole 1H-Indazole (Starting Material) Anion Indazolide Anion (Delocalized) Indazole->Anion Base (e.g., NaH) N2_Prod N2-Alkyl Indazole (Kinetic Product) Anion->N2_Prod Fast Attack (Kinetic) N1_Prod N1-Alkyl Indazole (Thermodynamic Product) Anion->N1_Prod Slow Attack (Thermodynamic) N2_Prod->N1_Prod Equilibration (High Temp)

Mechanistic pathway of indazole N-alkylation highlighting kinetic vs. thermodynamic products.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am getting a 1:1 mixture of N1 and N2 isomers using K₂CO₃ in DMF. How do I push selectivity to N1? A1: This is a classic solvent-base mismatch. DMF is a highly polar aprotic solvent that strongly solvates the potassium cation. This leaves a "naked," highly reactive indazolide anion that indiscriminately attacks the electrophile at both N1 and N2, driven purely by kinetics. Fix: Switch your system to Sodium Hydride (NaH) in Tetrahydrofuran (THF) . THF is less polar, and the sodium cation maintains a tighter ion pair with the indazolide anion. This dampens the kinetic reactivity and allows the thermodynamic preference for the N1 position to dictate the outcome, often yielding >99% N1 selectivity for C3-substituted indazoles ( [1]).

Q2: My target is the N2-alkylated isomer, but standard basic conditions always give me N1. What are the best conditions for N2 selectivity? A2: To trap the kinetic N2 product, you must avoid basic conditions that promote equilibration. You have two primary strategies:

  • Mitsunobu Conditions: Reacting the indazole with an alcohol, triphenylphosphine (PPh₃), and DIAD strongly favors N2-alkylation.

  • Acidic Catalysis: Using diazo compounds with a Brønsted acid (like TfOH) or utilizing alkyl trichloroacetimidates with Cu(OTf)₂ allows for metal-free, acid-catalyzed alkylation that provides excellent N2-selectivity ( [2]).

Q3: I have a nitro group (-NO₂) at the C7 position, and I cannot achieve N1 alkylation regardless of the base used. Why? A3: You are encountering a strong steric and electronic directing effect. An electron-withdrawing group (EWG) at the C7 position creates severe steric hindrance and electronic repulsion directly adjacent to the N1 nitrogen. This effectively blocks the N1 site, forcing the electrophile to attack the N2 position. In these cases, you will consistently see ≥ 96% N2 regioselectivity. If N1 is absolutely required, you must alkylate before introducing the C7-NO₂ group, or build the indazole ring de novo with the N1-alkyl group already installed.

Q4: How do I definitively prove whether I have isolated the N1 or N2 isomer? A4: 1D NMR is insufficient due to the similar chemical shifts of the alkyl protons. You must use 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) NMR . This is a self-validating analytical technique:

  • N1-Isomer: The N-alkyl CH₂ protons will show a strong 3-bond correlation to the C7a carbon of the indazole core.

  • N2-Isomer: The N-alkyl CH₂ protons will show a strong 3-bond correlation to the C3 carbon.

Troubleshooting Workflow

Use the following decision tree to rationally adjust your experimental parameters based on your target regioisomer and substrate constraints.

TroubleshootingWorkflow Start Poor N1:N2 Regioselectivity (e.g., 1:1 mixture) Identify Identify Target Regioisomer Start->Identify TargetN1 Target: N1-Isomer (Thermodynamic) Identify->TargetN1 TargetN2 Target: N2-Isomer (Kinetic) Identify->TargetN2 NaHTHF Use NaH in THF (Promotes N1 Selectivity) TargetN1->NaHTHF Mitsunobu Use Mitsunobu Conditions (Alcohols + PPh3 + DIAD) TargetN2->Mitsunobu Diazo Use Diazo Compounds + Lewis/Brønsted Acid TargetN2->Diazo CheckC7 Check C7 Substituents (EWG directs to N2) NaHTHF->CheckC7 CheckC7->TargetN2 C7 is EWG (-NO2) Thermo Increase Temp/Time (Thermodynamic Control) CheckC7->Thermo C7 is H or EDG Success High Regioselectivity Achieved Verify via HMBC NMR Thermo->Success Mitsunobu->Success Diazo->Success

Workflow for optimizing regioselectivity based on target isomer and substrate electronics.

Quantitative Data: Conditions and Selectivity

The table below summarizes the expected regiochemical outcomes based on varying reaction conditions and substrate electronics, serving as a baseline for your experimental design.

Reaction ConditionsAlkylating AgentIndazole SubstituentMechanism of ControlPredominant IsomerTypical N1:N2 Ratio
K₂CO₃ / DMF Alkyl HalideUnsubstitutedNaked Anion (Kinetic)Mixture~ 1:1 to 1:2
NaH / THF Alkyl HalideC3-Alkyl / C3-AmideTight Ion Pair (Thermodynamic)N1 > 99:1
Cs₂CO₃ / DMF Alkyl HalideUnsubstitutedMild EquilibrationN1 ~ 4:1
NaH / THF Alkyl HalideC7-NO₂ or C7-CO₂MeSteric/Electronic BlockadeN2 < 4:96
PPh₃ / DIAD / THF Primary AlcoholUnsubstitutedMitsunobu (Kinetic)N2 ~ 1:2.5
TfOH (Cat.) / DCM Diazo CompoundsVariousAcid-Catalyzed (Kinetic)N2 > 1:99

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not skip the in-process LC-MS or TLC checks, as they are critical for confirming that equilibration has occurred.

Protocol A: Highly N1-Selective Alkylation (Thermodynamic Control)

Use this protocol when the N1-isomer is required and the indazole lacks C7 electron-withdrawing groups.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality check: Hydrogen gas evolution indicates successful formation of the tight sodium indazolide ion pair. Stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl bromide (1.1 equiv) dropwise.

  • Equilibration (Critical Step): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Self-Validation: Monitor via LC-MS. If a significant N2 peak is present after 4 hours, gently heat the reaction to 50 °C to provide the activation energy required to equilibrate the kinetic N2 product to the thermodynamic N1 product.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Highly N2-Selective Alkylation (Kinetic Control)

Use this protocol when the N2-isomer is required, utilizing acid-catalyzed conditions to bypass the basic indazolide anion intermediate entirely.

  • Preparation: In a dry flask under Nitrogen, dissolve the 1H-indazole (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M concentration).

  • Electrophile Addition: Add the diazo compound or alkyl trichloroacetimidate (1.2 equiv) to the solution at room temperature.

  • Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.05 equiv) dropwise. Causality check: The acidic conditions prevent the formation of the highly nucleophilic indazolide anion, forcing the neutral indazole to react via its more kinetically accessible N2 lone pair.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor strictly by TLC to prevent over-alkylation or degradation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry (2021), 17, 1939-1951. URL: [Link]

  • Title: Improved synthesis of the PAR-1 thrombin receptor antagonist RWJ-58259. Source: ARKIVOC (2008), (xvii) 287-294. URL: [Link]

Technical Support Center: Purification & Isolation of 4-(6-Amino-1H-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the specific physicochemical challenges associated with isolating 4-(6-Amino-1H-indazol-1-yl)butanenitrile (CAS: 1155108-89-6)[1].

The synthesis of this building block—typically via the alkylation of 6-nitroindazole followed by reduction—presents three primary purification hurdles: regioisomer separation (N1 vs. N2 alkylation), trace metal contamination from reduction catalysts, and chromatographic streaking due to the basic primary amine. This guide provides field-proven, self-validating protocols to address these issues.

Physicochemical Profile & Chromatographic Behavior

Understanding the intrinsic properties of your molecule is the foundation of any successful purification strategy. The mesomeric nature of the indazole anion during synthesis inherently leads to a mixture of N1 and N2 regioisomers[2].

Table 1: Physicochemical Properties & Significance

PropertyValueChemical/Purification Significance
CAS Number 1155108-89-6Unique identifier for the target N1-alkylated regioisomer[1].
Molecular Weight 200.24 g/mol Essential for accurate molar equivalent calculations during scavenging[3].
Predicted LogP ~2.09Indicates moderate lipophilicity; highly soluble in EtOAc and DCM[3].
Amine pKa ~4.5 - 5.5Dictates the exact pH thresholds required for successful acid-base extraction[4].

Table 2: Regioisomer Chromatographic Behavior (Normal Phase Silica)

RegioisomerDipole MomentRelative PolarityTypical Elution Order
N1-Alkylated (Target) LowerLess PolarElutes First (Higher

)
N2-Alkylated (Impurity) HigherMore PolarElutes Second (Lower

)

Purification Workflow

The following workflow illustrates the logical progression from a crude reaction mixture to a highly pure Active Pharmaceutical Ingredient (API) intermediate.

PurificationWorkflow A Crude Reaction Mixture (N1/N2 Isomers, Pd/Fe, SMs) B Celite Filtration (Remove Bulk Catalyst) A->B Physical Separation C Trace Metal Scavenging (SiliaMetS Thiol) B->C Filtrate D Acid-Base Extraction (Isolate Basic Amine) C->D Metal-Free Organic Phase E Flash Chromatography (Separate N1 vs N2 Isomers) D->E Free Base Crude F Pure N1-Isomer 4-(6-Amino-1H-indazol-1-yl)butanenitrile E->F N1-Isomer Fractions

Workflow for the isolation and purification of 4-(6-Amino-1H-indazol-1-yl)butanenitrile.

Troubleshooting & FAQs

Q1: How do I efficiently separate the N1-alkylated target from the N2-alkylated byproduct? Causality & Solution: The alkylation of indazoles is governed by a delicate balance of thermodynamic and kinetic control, almost always yielding a mixture of N1 and N2 isomers[5]. Because the N2-isomer has a more exposed dipole moment, it interacts more strongly with the stationary phase of normal-phase silica. Action: Utilize a shallow gradient of Hexanes/Ethyl Acetate (e.g., 10% to 50% EtOAc). The N1-isomer (target) will elute first. Do not use highly polar solvents like Methanol early in the gradient, as this will co-elute both isomers.

Q2: My compound is streaking heavily on silica gel, ruining the separation. How can I fix this? Causality & Solution: The primary amine at the 6-position is a Lewis base that forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on standard bare silica gel. Action: You must mask these acidic sites. Add 1% to 3% Triethylamine (TEA) to your mobile phase. Alternatively, switch to an amine-functionalized (


) silica column, which completely eliminates silanol-induced streaking and allows for sharp, symmetrical peaks.

Q3: I reduced the nitro precursor using Palladium on Carbon (Pd/C). How do I remove trace heavy metals that are coordinating to my product? Causality & Solution: Transition metals like Palladium (Pd) and Iron (Fe) coordinate strongly to the nitrogen atoms of the indazole core and the primary amine, often passing through standard Celite filtration. Action: Treat the organic filtrate with a silica-supported metal scavenger, such as SiliaMetS Thiol. The thiol groups have a vastly superior binding affinity for Pd(0) and Pd(II) compared to the indazole nitrogens, effectively stripping the metal from your API[6].

Q4: After Reverse-Phase HPLC purification using a TFA additive, my NMR shows shifted peaks and the compound is an oil instead of a solid. What happened? Causality & Solution: The basic 6-amino group was protonated by the Trifluoroacetic Acid (TFA) in the mobile phase, resulting in the isolation of the compound as a TFA salt rather than the free base. Action: Perform a free-basing protocol (see Protocol A below). The free base is a solid, whereas the TFA salt often presents as a hygroscopic oil.

Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol isolates the basic amine from non-basic organic impurities (such as unreacted 4-bromobutanenitrile). It is a self-validating system: the physical state of the compound acts as an indicator of success at each step.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Protonation): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Self-Validation Check: Spot the organic layer on a TLC plate. The target amine should be completely absent from the organic layer (having migrated to the aqueous layer as a water-soluble hydrochloride salt).

  • Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove residual non-basic organics. Discard the organic wash.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add saturated aqueous

    
     until the pH reaches 9-10.
    
    • Self-Validation Check: The aqueous solution will become cloudy, or a precipitate will form. This visually confirms that the amine has been successfully deprotonated back to its water-insoluble free base form.

  • Recovery: Extract the cloudy aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude free base.
    
Protocol B: Trace Metal Scavenging (Pd Removal)

If catalytic hydrogenation was used, trace palladium must be removed before biological testing or further synthesis.

  • Preparation: Dissolve the crude 4-(6-Amino-1H-indazol-1-yl)butanenitrile in DCM or EtOAc (concentration ~0.1 M).

  • Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiol scavenger relative to the estimated catalyst loading used in the previous step[6].

  • Incubation: Stir the suspension vigorously at 22°C for 16 hours.

  • Filtration: Filter the mixture through a 20 µm porosity frit (or a pad of Celite) to remove the silica-bound metal. Wash the filter cake with 2 column volumes of DCM.

  • Concentration: Evaporate the filtrate to dryness.

    • Self-Validation Check: The resulting solid should be significantly lighter in color (tan/off-white), indicating the removal of dark palladium complexes.

References

  • Development of a selective and scalable N1-indazole alkylation PMC - NIH URL:[Link]

  • SiliaMetS Metal Scavengers : an Efficient Tool to Remove Metal Residues Technology Networks URL:[Link]

  • 1H-Indazol-6-amine | C7H7N3 | CID 81423 PubChem URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Indazole synthesis often presents a dichotomy of challenges: controlling the N1/N2 regioselectivity during ring closure or alkylation, and managing the stability of intermediates (e.g., diazonium salts, nitroso species) in de novo synthesis. This guide moves beyond standard textbook procedures to address the "hidden variables"—solvent polarity, cation coordination, and thermodynamic equilibration—that determine success in the lab.

Module 1: Regioselectivity Masterclass (N1 vs. N2)

The most frequent support ticket we receive involves obtaining mixtures of N1- and N2-alkylated indazoles.

The Core Mechanism
  • Thermodynamic Control (N1-Isomer): The 1H-indazole (N1-substituted) is approximately 2.3–4.5 kcal/mol more stable than the 2H-indazole (N2-substituted) due to the preservation of the benzenoid aromaticity in the fused ring system [1].

  • Kinetic Control (N2-Isomer): The N2 nitrogen is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen lone pair, leading to faster initial reaction rates at N2, especially with reactive electrophiles.

Protocol A: Selective N1-Alkylation (The "NaH/THF" Effect)

Objective: >95% N1 selectivity.[1][2] Mechanism: In THF, the sodium cation (


) coordinates between the N2 lone pair and substituents at the C3 position (if electron-rich), effectively blocking the N2 site and forcing alkylation at N1 [2].

Step-by-Step Protocol:

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical Check: Wait for H2 evolution to cease completely (approx. 30 min).

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. Stir for 12–24 h.[1][3]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][4]
    
Troubleshooting N1/N2 Selectivity
SymptomProbable CauseCorrective Action
High N2 content (>20%) Solvent PolaritySwitch to THF or Toluene. Highly polar aprotic solvents (DMF, DMSO) dissociate ion pairs, exposing the more nucleophilic N2 to attack.
Low Conversion Base StrengthUpgrade Base.

is often too weak for sterically hindered indazoles. Switch to NaH or

.
Mixture of Isomers Thermodynamic EquilibriumHeat the reaction. Heating (60–80 °C) can sometimes drive the reversible N2-alkylation back to the thermodynamically stable N1 product via an intermolecular transfer mechanism.
Visualizing the Decision Matrix

Regioselectivity Start Target Isomer? N1 N1-Substituted (Thermodynamic) Start->N1 Most Common N2 N2-Substituted (Kinetic) Start->N2 Specialized Cond1 Use NaH / THF (Coordination Control) N1->Cond1 Standard Cond2 Use Cs2CO3 / DMF (High Temp >80°C) N1->Cond2 Alternative Cond3 Use Meerwein Salt (Et3O+ BF4-) N2->Cond3 Alkylation Cond4 Use Trichloroacetimidate (Acid Catalysis) N2->Cond4 Recent Method Result1 Blocks N2 via Na+ Chelation Cond1->Result1 Result2 Rapid Kinetic Trapping Cond3->Result2

Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome (N1 vs N2).

Module 2: The Davis-Beirut Reaction (2H-Indazole Synthesis)

For researchers specifically targeting the 2H-indazole core (common in certain bio-active scaffolds), the Davis-Beirut reaction is the gold standard. It converts o-nitrobenzylamines directly to 2H-indazoles [3].

Critical Failure Points
  • Nitroso Imine Instability: The reaction proceeds via a transient o-nitroso imine. If this intermediate hydrolyzes before cyclization, the reaction fails.

  • Solvent Choice: Methanol is superior to DMF/DMSO for this specific transformation because it facilitates the necessary proton transfers [3].

Optimization FAQ

Q: My yield is stuck at 40%. I am using KOH in DMF. A: Switch your solvent to Methanol (MeOH) .

  • Reasoning: The Davis-Beirut mechanism requires a protic solvent to stabilize the transition states involved in the N-N bond formation. DMF can lead to decomposition of the nitroso intermediate.

Q: Can I use this for N-aryl indazoles? A: Yes, but it requires modification.

  • Protocol: Standard basic conditions often fail for N-aryl substrates. Recent optimizations suggest using acid-catalyzed conditions (e.g., AcOH in MeOH) or ensuring the nitro-ring is electron-deficient to boost reactivity [3].

Workflow Visualization

DavisBeirut Substrate o-Nitrobenzylamine Inter1 Nitroso Imine (Transient) Substrate->Inter1 Base (KOH) MeOH Cyclization N-N Bond Formation Inter1->Cyclization Fast Failure Hydrolysis (Aldehyde byproduct) Inter1->Failure Slow Cyclization or Wet Solvents Product 2H-Indazole Cyclization->Product

Caption: The Davis-Beirut reaction pathway, highlighting the critical nitroso imine intermediate and the risk of hydrolysis.

Module 3: Characterization & Purification

Distinguishing N1 from N2 isomers is critical before biological testing.

Diagnostic NMR Markers
FeatureN1-Alkyl IndazoleN2-Alkyl Indazole
H-3 Proton Shift Typically

8.0 – 8.2 ppm
Typically

8.3 – 8.6 ppm
(Deshielded)
C-13 NMR (C3)

130 – 135 ppm

120 – 125 ppm
NOESY / ROESY NOE between N-Alkyl group and H-7 NOE between N-Alkyl group and H-3
Purification Strategy
  • Chromatography: N1 isomers are generally less polar (higher Rf) than N2 isomers on silica gel (Hexane/EtOAc systems) due to the lack of a "quinoid-like" dipole contribution.

  • Crystallization: N2 isomers often have higher melting points and may crystallize out of mixtures first, but this is substrate-dependent.

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. (2025).[1][4][5][6][7] Retrieved from

  • Alam, M. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[2] Chem. 17 , 1939–1951 (2021).[2] Retrieved from

  • Kurth, M. J. et al. The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. PMC (2020). Retrieved from

  • Dong, L. et al. Mechanism of a Highly Selective N2 Alkylation of Indazole.[8] WuXi Biology (2022). Retrieved from

Sources

Stability and storage of 4-(6-Amino-1h-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical liabilities of 4-(6-Amino-1H-indazol-1-yl)butanenitrile .

This molecule presents a dual-stability challenge: an electron-rich, oxidation-prone 6-aminoindazole core , and a moisture-sensitive aliphatic nitrile chain . Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during long-term storage and complex biological assays.

I. Troubleshooting & Diagnostic FAQs

Q1: My solid sample has turned from off-white to a dark brown/pink color. Is it still usable? A1: This discoloration is a classic macroscopic indicator of amine auto-oxidation. The 6-amino group on the indazole core is highly electron-rich and susceptible to oxidation when exposed to atmospheric oxygen and light. This process leads to the formation of highly colored, conjugated polymeric impurities1[1]. Causality & Action: Do not use heavily discolored material for sensitive fluorescence-based or biological assays, as these polymeric impurities can cause severe assay interference. Always store the compound under an inert atmosphere (Argon/Nitrogen) and protect it from light to prevent this radical-mediated oxidation.

Q2: I am observing a secondary peak in my LC-MS with a mass shift of +18 Da. What is the root cause? A2: A mass shift of +18 Da (from the expected M+H = 201.1 m/z to 219.1 m/z) indicates the hydration of the aliphatic butanenitrile chain into a primary amide2[2]. Causality & Action: While nitriles are generally stable, trace moisture combined with either acidic or basic conditions (e.g., unbuffered aqueous media or improper desiccation) drives nucleophilic attack by water on the nitrile carbon. Ensure all storage containers are strictly desiccated. If you are recovering the compound from an assay buffer, neutralize the pH immediately during workup to prevent on-column hydrolysis.

Q3: What are the optimal long-term storage conditions for this compound? A3: For long-term stability (≥4 years), the compound must be stored as a dry solid at -20°C in a tightly sealed, opaque container3[3].

II. Quantitative Storage Guidelines

To prevent both oxidation and hydrolysis, adhere strictly to the environmental controls outlined below.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf Life
Dry Solid (Long-term) -20°CArgon / NitrogenOpaque / Dark≥ 4 Years
Dry Solid (Short-term) 2-8°CArgon / NitrogenOpaque / Dark6 - 12 Months
DMSO Stock Solution -80°CArgon / NitrogenOpaque / Dark6 Months
Aqueous Assay Buffer 37°CAmbientAmbient< 12 Hours (pH dependent)

III. Self-Validating Protocol: Preparation of Anhydrous Stock Solutions

To ensure trustworthiness in your downstream data, every stock solution must be prepared using a self-validating methodology that prevents degradation and confirms integrity before use.

Objective: Prepare a 10 mM stock solution of 4-(6-Amino-1H-indazol-1-yl)butanenitrile that is stable for >6 months.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the frozen, lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. This introduced moisture acts as the primary catalyst for long-term nitrile hydrolysis.

  • Anhydrous Dissolution: Dissolve the compound in anhydrous, amine-free DMSO (≥99.9% purity, stored over molecular sieves).

    • Causality: Standard DMSO is highly hygroscopic. Using anhydrous solvent prevents the introduction of water into the stock.

  • Aliquoting: Dispense the solution into single-use, amber glass vials.

    • Causality: Amber vials block UV/Vis light, preventing photo-oxidation of the 6-amino group. Single-use aliquots eliminate repeated freeze-thaw cycles and cumulative oxygen exposure.

  • Inert Gas Purging: Overlay each aliquot with a gentle stream of Argon gas for 5 seconds before immediately capping tightly with a PTFE-lined septum.

    • Causality: Argon is heavier than air and effectively displaces oxygen, neutralizing the auto-oxidation pathway.

  • Quality Control (Self-Validation Check): Before utilizing an archived aliquot in a critical assay, run a rapid LC-MS check.

    • Validation Criteria: The stock is valid if the primary peak corresponds to the exact mass (M+H = 201.1 m/z) and no +18 Da (219.1 m/z, amide) or +19 Da (220.1 m/z, acid) peaks are observed. The solution must remain colorless to pale yellow.

IV. Degradation & Storage Workflow Visualization

The following diagram maps the logical relationship between the compound's structural liabilities, the environmental hazards that trigger them, and the necessary preventative storage protocols.

G cluster_Hazards Degradation Pathways cluster_Prevention Storage Best Practices Compound 4-(6-Amino-1H-indazol-1-yl)butanenitrile (Solid/Stock) Oxidation Oxidation of 6-Amino Group (Colored Impurities) Compound->Oxidation Air/Light Exposure Hydrolysis Nitrile Hydrolysis (+18 Da Amide Impurity) Compound->Hydrolysis Moisture/H+ or OH- Inert Inert Gas (Ar/N2) & Protect from Light Oxidation->Inert Prevent with Dry Desiccated Environment & Neutral pH Hydrolysis->Dry Prevent with Temp Store at -20°C Inert->Temp Dry->Temp

Degradation pathways and optimal storage workflow for 4-(6-Amino-1H-indazol-1-yl)butanenitrile.

V. References

Sources

Identifying common impurities in indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket System: Active

Welcome to the Indazole Synthesis Support Hub

Objective: To provide high-level troubleshooting for the synthesis, purification, and analysis of indazole scaffolds. Operator: Senior Application Scientist (Medicinal Chemistry Division).

You are likely here because the indazole ring—a privileged scaffold in oncology and anti-inflammatory research—is notoriously difficult to functionalize regioselectively. Whether you are battling the thermodynamic N1 vs. kinetic N2 isomers, dealing with "black tar" from diazotization, or hunting down ghost impurities in a Davis-Beirut reaction, this guide addresses your specific failure modes.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

User Issue: "I alkylated 5-bromo-1H-indazole and got a 60:40 inseparable mixture. I need the N1 isomer. What went wrong?"

The Diagnostic

The indazole ring exists in an annular tautomeric equilibrium.[1][2] The 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinoid) by approximately 3.6–4.5 kcal/mol. However, under basic alkylation conditions, the N2 position is often more nucleophilic due to the "lone pair availability" paradox, leading to mixtures.

Troubleshooting Protocol
VariableRecommendation for N1 SelectivityRecommendation for N2 SelectivityMechanism
Base NaH or KOtBu Cs2CO3 or K2CO3 Na+ coordinates with N2, blocking it and forcing N1 alkylation (Chelation Control). Weak bases allow kinetic N2 attack.
Solvent THF or DME Acetone or MeCN Non-polar/ethereal solvents support tight ion pairing (N1). Polar aprotic solvents dissociate ion pairs (N2).
Electrophile Alkyl Halides (slow addition)Meerwein Salts (Et3O+ BF4-)Hard electrophiles follow charge control (N2); Soft/Thermodynamic conditions favor N1.
Temperature 0°C → RTRefluxHigh temp favors thermodynamic product (N1) eventually, but rapid kinetic control often hits N2 first.
The "Fix It" Workflow (N1-Selective)
  • Switch Solvent: Move from DMF to anhydrous THF.

  • Change Base: Use NaH (1.2 equiv).

  • Procedure:

    • Dissolve indazole in THF at 0°C.

    • Add NaH; stir 30 mins (allow H2 evolution to cease). Crucial: This forms the sodium salt where Na coordinates N2.

    • Add electrophile dropwise.[3]

    • Why this works: The sodium cation acts as a transient protecting group for the N2 position via chelation, directing the electrophile to N1.

Visualizing the Regioselectivity Pathway

IndazoleRegio Start Indazole Substrate Base Deprotonation Step Start->Base NaH Base: NaH / Solvent: THF Base->NaH Route A K2CO3 Base: K2CO3 / Solvent: DMF Base->K2CO3 Route B Chelation Intermediate: Na+ coordinates N2 NaH->Chelation Tight Ion Pairing N1_Prod Product: N1-Alkyl Indazole (Thermodynamic) Chelation->N1_Prod Steric/Electronic Block of N2 Dissoc Intermediate: Loose Ion Pair K2CO3->Dissoc Solvent Separated Ion Pair Dissoc->N1_Prod Minor Pathway N2_Prod Product: N2-Alkyl Indazole (Kinetic) Dissoc->N2_Prod Attack at most nucleophilic N

Caption: Decision tree for N1 vs. N2 alkylation. NaH/THF promotes N1 selectivity via cation chelation, while weak bases in polar solvents favor the kinetic N2 product.

Module 2: The "Black Tar" Scenario (Jacobson Synthesis)

User Issue: "I tried the Jacobson synthesis (diazotization of o-toluidine). The reaction turned into a black sludge, and I have 10% yield."

The Diagnostic

The Jacobson synthesis relies on the intramolecular cyclization of a diazonium salt. The "black tar" is usually diazo-resin , caused by:

  • Thermal Runaway: Diazonium salts are unstable >5°C.

  • Intermolecular Coupling: Instead of cyclizing internally, the diazonium ion attacks another unreacted aniline molecule (azo coupling), creating polymeric dyes.

  • Radical Polymerization: If copper (often used as catalyst) is not managed, radical pathways dominate.

Impurity Profile
  • Azo-Dyes: Deep red/orange spots on TLC (Rf ~0.3-0.5).

  • Phenols: If water concentration is too high, the diazonium hydrolyzes to a phenol (OH replaces N2).

  • Acridines: Formed via intermolecular condensation at high concentrations.

Corrective Protocol (Self-Validating)
  • Concentration Control: Run the reaction dilute (0.05 M or less) to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature Lock: Maintain internal temperature <4°C during nitrite addition.

  • Phase Transfer: Use the modified Jacobson method using isoamyl nitrite and acetic anhydride in benzene/toluene (or milder DCM) with a phase transfer catalyst (18-crown-6) to keep the diazonium species in the organic phase, preventing water hydrolysis.

Module 3: Ghost Impurities in Davis-Beirut Reaction

User Issue: "I'm using the Davis-Beirut method (o-nitrobenzylamine + base) to make 2H-indazoles. I see a persistent impurity that co-elutes."

The Diagnostic

The Davis-Beirut reaction proceeds via an o-nitrosoimine intermediate.[4][5] The most common "ghost" impurity is the Anthranil (2,1-benzisoxazole) derivative or the Indazolone .

Mechanism of Failure

If the reaction lacks sufficient alcohol (solvent) or base strength, the o-nitrosoimine intermediate diverts.

  • Impurity A (Anthranil): Formed if the intermediate cyclizes via Oxygen instead of Nitrogen.

  • Impurity B (Indazolone): Formed if water attacks the imine instead of the N-N bond formation proceeding.

Visualizing the Divergent Pathway

DavisBeirut Start o-Nitrobenzylamine Inter o-Nitrosoimine (Key Intermediate) Start->Inter Base-mediated redox Path_Correct Base/Alcohol Inter->Path_Correct Path_Water Excess Water Inter->Path_Water Path_Div Low Base/Solvent Inter->Path_Div Prod_Correct 2H-Indazole (Target) Path_Correct->Prod_Correct Imp_Indazolone Indazolone (Impurity) Path_Water->Imp_Indazolone Imp_Anthranil Anthranil (Impurity) Path_Div->Imp_Anthranil

Caption: The Davis-Beirut reaction hinges on the fate of the o-nitrosoimine. Excess water leads to indazolones; improper solvent conditions lead to anthranils.

Module 4: Post-Synthesis Purification (Metal Removal)

User Issue: "My Suzuki coupling to C3 worked, but the product is grey. Pd levels are >100 ppm."[6]

Indazoles are excellent ligands for Palladium (acting like bipyridine), making metal removal difficult. Standard silica columns often fail to remove Pd residues.

Scavenging Protocol

Do not rely on recrystallization alone (it often incorporates Pd into the lattice).

  • Dissolution: Dissolve crude material in THF/MeOH (10:1).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin (3-4 equivalents relative to Pd loading).

  • Digestion: Stir at 50°C for 4 hours.

  • Filtration: Filter through a 0.45µm PTFE pad.

  • Verification: Color should change from grey/brown to off-white.

Module 5: Analytical Appendix (NMR Identification)

User Issue: "How do I prove I have N1 and not N2?"

NOESY (Nuclear Overhauser Effect Spectroscopy) is the only definitive method without X-ray.

Feature1H-Indazole (N1-R) 2H-Indazole (N2-R)
NOE Correlation H7 ↔ N1-R (Strong)H3 ↔ N2-R (Strong)
C3-H Shift (¹H NMR) Typically δ 8.0 - 8.2 ppm Typically δ 8.3 - 8.8 ppm (Deshielded)
C3 Shift (¹³C NMR) δ ~134 ppm δ ~120-125 ppm
UV-Vis λmax ~295 nmλmax ~310 nm (Quinoid character)

Note: In N1-substituted indazoles, the substituent (R) is spatially close to the proton at position 7 (H7). In N2-substituted indazoles, the substituent is spatially close to the proton at position 3 (H3).

References
  • Regioselectivity Mechanisms

    • L. Luo et al., "Regioselective N-alkylation of the 1H-indazole scaffold," Journal of Organic Chemistry, 2021.

    • Explanation of NaH chelation effects and thermodynamic stability.
  • Davis-Beirut Reaction & Impurities

    • M. J. Haddadin et al., "The Davis-Beirut Reaction: A Review," Tetrahedron, 2015.

    • Details the nitrosoimine intermedi
  • Jacobson Synthesis

    • Organic Syntheses, Coll.[7][8] Vol. 5, p.650 (1973). "Indazole."

    • Standard protocol for diazotization and cycliz
  • Palladium Scavenging in Heterocycles

    • C. J. Welch et al., "Adsorbent screening for metal impurity removal in pharmaceutical process research," Organic Process Research & Development, 2005.

  • NMR Characterization

    • A. Fruchier et al., "NMR spectroscopy of indazoles," Magnetic Resonance in Chemistry, 2005.

    • Definitive guide on ¹³C and ¹⁵N shifts for tautomer identific

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Challenge

Indazole scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, their specific physicochemical properties—planar geometry, amphoteric nature, and potential for π-stacking—often lead to assay artifacts that masquerade as low bioactivity.

This guide addresses the "biochemical-cellular disconnect" and specific failure modes inherent to indazole derivatives.

Phase 1: Biochemical Assay Troubleshooting

Q1: My indazole compound shows high potency in silico but no activity in the kinase assay. Is the compound degrading?

Diagnosis: It is likely not degradation, but rather precipitation upon transfer or colloidal aggregation . Indazoles are planar and hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the compound often "crashes out" of solution immediately, forming invisible micro-precipitates. Alternatively, they may form colloidal aggregates that sequester the enzyme, leading to false inhibition (promiscuity) or loss of effective concentration (inactivity).

The Science:

  • Solubility Shock: The rapid change in dielectric constant from DMSO (

    
    ) to Water (
    
    
    
    ) forces hydrophobic indazoles to aggregate.
  • Colloidal Aggregation: At micromolar concentrations, many indazoles form spherical colloid particles (100–1000 nm). These colloids adsorb enzymes non-specifically.[1]

Corrective Protocol: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into the assay well.

  • Step A: Prepare a 10x or 100x intermediate dilution in the assay buffer containing a solubility aid (e.g., 5% DMSO + 0.01% Triton X-100).

  • Step B: Visually inspect this intermediate for turbidity.[2]

  • Step C: Transfer from the intermediate to the final assay plate.

Q2: I see activity, but the Hill slope is steep (> 2.0) or the curve is bell-shaped. What is happening?

Diagnosis: This is a hallmark of non-specific aggregation-based inhibition . True 1:1 ligand-receptor binding typically yields a Hill slope near 1.0. Slopes > 2.0 often indicate that the compound is acting as a "denaturant" or sequestering agent via colloid formation.

Validation Experiment: The Detergent Counter-Screen Run your functional assay +/- a non-ionic detergent.

  • Condition A: Standard Buffer.

  • Condition B: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-80).

  • Interpretation: If the IC50 shifts significantly (> 5-fold) or activity disappears in Condition B, the inhibition was artifactual (caused by aggregation). Detergents disrupt colloids but typically preserve specific binding [1].

Q3: My fluorescence-based assay (e.g., FRET or FP) signal is erratic or quenched.

Diagnosis: Inner Filter Effect (IFE) or Autofluorescence . Many indazoles, especially those with extended conjugation (e.g., aryl-substituted indazoles), are fluorescent in the blue/green region (350–500 nm) [2]. They can absorb the excitation light or emit light that interferes with the detector.[3]

Troubleshooting Workflow:

  • Scan the Compound: Run an absorbance and emission scan of the compound alone in assay buffer.

  • Shift the Wavelength: If your indazole fluoresces at 480 nm (FITC channel), switch to a Red-shifted dye (e.g., Alexa Fluor 647) for your assay readout.

Phase 2: Cell-Based Assay Troubleshooting

Q4: My compound is potent against the purified enzyme (IC50 < 10 nM) but inactive in cells (EC50 > 10 µM). Why?

Diagnosis: This "Cellular Disconnect" is usually driven by Permeability (Efflux) or Serum Protein Binding . Indazoles are substrates for efflux transporters (P-gp/ABCB1) and often exhibit high binding to albumin (HSA) due to their lipophilicity.

Quantitative Analysis: The "Shift" Assay

ParameterAssay ConditionExpected Result (Good Drug)Result (Problematic Indazole)
Serum Shift Standard Media (10% FBS) vs. Low Serum (1% FBS)< 3-fold shift in IC50> 10-fold shift (High Protein Binding)
Efflux Ratio Caco-2 Permeability (A-to-B / B-to-A)Ratio < 2.0Ratio > 2.0 (Substrate for P-gp)

Actionable Steps:

  • Serum Shift Test: Repeat the cell assay in 1% FBS or serum-free media (if cells tolerate) to confirm if protein binding is masking the potency.

  • P-gp Inhibition: Co-treat cells with a P-gp inhibitor (e.g., Verapamil) to see if potency is restored.

Visualizing the Troubleshooting Logic

The following decision tree outlines the systematic approach to diagnosing low bioactivity.

TroubleshootingFlow Start Problem: Low Bioactivity in Functional Assay CheckSolubility Step 1: Check Solubility (Visual/Nephelometry) Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation FixSolubility Action: Optimize Solvent (Add 0.01% Triton X-100 or reduce DMSO spike) Precipitation->FixSolubility Yes CheckAggregation Step 2: Aggregation Counter-Screen (Compare +/- Detergent) Precipitation->CheckAggregation No FixSolubility->CheckAggregation IsAggregator Activity lost with Detergent? CheckAggregation->IsAggregator Artifact Diagnosis: False Positive (Colloidal Aggregator) IsAggregator->Artifact Yes CheckCellular Step 3: Cellular Factors (Permeability/Serum) IsAggregator->CheckCellular No SerumShift High Serum Shift? CheckCellular->SerumShift ProteinBinding Diagnosis: High Protein Binding (Design analogs with lower LogP) SerumShift->ProteinBinding Yes TargetEngagement Diagnosis: Poor Target Engagement (Check Residence Time) SerumShift->TargetEngagement No

Caption: Systematic troubleshooting workflow for diagnosing bioactivity loss in indazole compounds.

Phase 3: Mechanism of Action Validation

Q5: Is the compound binding to the correct tautomer?

Insight: Indazoles exist in tautomeric equilibrium (1H- vs 2H-indazole).[4][5][6] While 1H-indazole is thermodynamically favored, the binding pocket of your target protein may select for the 2H-form.

  • Impact: If your assay buffer pH strongly favors one state (e.g., extremely acidic/basic), or if substitutions lock the compound in the "wrong" tautomer, affinity will drop.

  • Check: Ensure your docking simulations account for both tautomers. In the wet lab, pH 7.4 is standard, but be aware that pKa values for indazole protonation are ~1.0 and deprotonation ~13.8 [3].

Summary of Optimization Strategies

IssueIndicatorOptimization Strategy
Solubility Visible precipitate; erratic replicates.Use intermediate dilution step; add 0.01% Triton X-100.
Colloidal Aggregation Steep Hill slope; activity lost with detergent.Add non-ionic detergent (Tween-80) to assay buffer.
Fluorescence High background; signal quenching.Check compound autofluorescence; switch to Red/Far-Red probes.
Cellular Potency High biochemical potency, low cellular activity.Test in low-serum media; co-treat with efflux inhibitors.

References

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI). [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. PMC. [Link]

Sources

Technical Support Center: Enhancing Indazole Derivative Solubility for In Vitro Testing

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with indazole derivatives in in vitro settings. Our goal is to equip you with the knowledge to diagnose solubility issues, implement effective solutions, and ensure the integrity of your experimental data.

Introduction: The Indazole Solubility Challenge

Indazole and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, with many demonstrating potent activity as kinase inhibitors and other therapeutic agents.[1][2][3] However, the fused aromatic ring system inherent to the indazole core often imparts significant hydrophobicity, leading to poor aqueous solubility.[4][5] This common hurdle can lead to unreliable assay results, underestimated compound potency, and inaccurate structure-activity relationships (SAR).[6][7] This guide offers a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my indazole derivative poorly soluble in aqueous buffers?

The indazole scaffold itself is a planar, aromatic system that is inherently hydrophobic. Coupled with other lipophilic substituents common in drug discovery programs, the overall molecule often has a high logP value, leading to low solubility in polar solvents like water and aqueous media.[4][5] Overcoming the crystal lattice energy—the forces holding the solid compound together—can also be challenging for water molecules alone.[5]

Q2: What is the absolute first step I should take when working with a new indazole compound?

Always begin by preparing a high-concentration stock solution in an anhydrous organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[4][8] DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of hydrophobic compounds.[9][10] This high-concentration stock (e.g., 10-50 mM) serves as the starting point for all subsequent dilutions into your experimental media.[4]

Q3: My compound dissolves perfectly in 100% DMSO, but crashes out when I add it to my cell culture media. What is happening?

This phenomenon is known as "solvent shock" or precipitation upon dilution.[8][11] It occurs when the highly concentrated DMSO stock is rapidly diluted into an aqueous environment. The solvent polarity changes dramatically, and the aqueous medium cannot accommodate the now supersaturated concentration of the hydrophobic compound, causing it to precipitate.[8] Strategies to mitigate this are discussed in detail in the Troubleshooting Guide below.

Q4: What is a safe final concentration of DMSO for my cell-based assays?

While cell line dependent, a final DMSO concentration of 0.5% is generally considered safe for most cell-based assays.[4][12] Some robust cell lines may tolerate up to 1%, but it is critical to include a vehicle control (media with the same final DMSO concentration as your test articles) in every experiment to account for any solvent-induced effects.[4]

Troubleshooting Guide: From Insoluble to Testable

This section addresses specific problems you may encounter and provides a stepwise approach to resolving them.

Issue 1: My compound will not dissolve, even in 100% DMSO.

If a compound fails to dissolve in pure DMSO at your target stock concentration, it may be highly crystalline or aggregated.

Troubleshooting Steps:

  • Vortex Vigorously: Ensure the solution is mixed thoroughly for several minutes.

  • Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes. This can increase the kinetic solubility.[8][11]

  • Sonication: Use a bath sonicator for 5-10 minute intervals to break up compound aggregates and facilitate dissolution.[8][12]

  • Reduce Stock Concentration: If the above methods fail, your target concentration may exceed the compound's solubility limit in DMSO. Prepare a more dilute stock solution (e.g., reduce from 20 mM to 5 mM).[8]

Protocol 1: Preparing a DMSO Stock Solution with Physical Aids
  • Preparation: Bring the vial of your indazole derivative and anhydrous DMSO to room temperature to prevent water condensation.[13]

  • Weighing: Accurately weigh the desired mass of the compound into a sterile vial.[14]

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to achieve the target concentration. b. Vortex the solution for 2 minutes. c. If not fully dissolved, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.[11] d. If solids persist, place the vial in a bath sonicator for 5 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[11][13] Store at -20°C or -80°C in light-protected vials.

Issue 2: My compound precipitates immediately upon dilution into aqueous media.

This is the most common solubility challenge. A systematic approach is required to find the optimal solubilization strategy that is compatible with your assay.

start Start: Compound Precipitates in Aqueous Media ph_check Is the compound ionizable? (Contains acidic/basic groups) start->ph_check ph_mod Strategy 1: pH Modification ph_check->ph_mod Yes cosolvent Strategy 2: Co-solvent Addition ph_check->cosolvent No / Ineffective ph_mod->cosolvent Ineffective or Assay Incompatible success Solubility Achieved Proceed with Assay ph_mod->success Success cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Ineffective or Assay Incompatible cosolvent->success Success cyclodextrin->success Success fail Re-evaluate Compound or Consider Formulation cyclodextrin->fail Ineffective

Caption: A decision workflow for troubleshooting compound precipitation.

Strategy 1: pH Modification

Many indazole derivatives contain ionizable nitrogen atoms in the ring or other functional groups (e.g., amines, carboxylic acids).[4][5] Adjusting the pH of the buffer away from the compound's isoelectric point can dramatically increase solubility by creating a charged, more polar species.[4][15]

  • For weak bases: Decreasing the pH (more acidic) increases solubility.[4][5]

  • For weak acids: Increasing the pH (more alkaline) increases solubility.[4]

Caution: Ensure the final pH is compatible with your assay system and cell health. A pH range of 6.8-7.6 is generally required for cell-based assays.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous media, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[4][10]

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like indazole derivatives, forming a water-soluble inclusion complex.[18][19] This is often a highly effective and biocompatible method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for this purpose.[20]

cluster_0 Before Complexation cluster_1 Aqueous Environment cluster_2 After Complexation Indazole Indazole Derivative (Hydrophobic) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex Encapsulation Water

Caption: Mechanism of cyclodextrin-mediated solubilization.

Data Summary: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical ConcentrationProsCons
pH Adjustment Increases the fraction of the more soluble, ionized form of the compound.[10][15]Assay-dependent (pH 6.8-7.6)Simple, can produce significant increases in solubility.[4]Only works for ionizable compounds; limited by pH tolerance of the assay.[21]
Co-solvents Reduces the polarity of the aqueous solvent system.[4][5]< 5% (e.g., PEG-400, Ethanol)Easy to implement; effective for many neutral compounds.Can be toxic to cells at higher concentrations; may interfere with assay components.[4]
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[16][18][19]1-10 mM (e.g., HP-β-CD)Highly effective, generally low toxicity, can improve compound stability.[17][20]Can be more expensive; potential for interference with some assays if the drug has very high affinity for the cyclodextrin.
Protocol 2: Screening for Optimal Solubilization with Cyclodextrins
  • Prepare HP-β-CD Stock: Prepare a 100 mM stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Set up Screening Vials: In separate microcentrifuge tubes, add buffer to create a series of HP-β-CD concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • Add Compound: To each tube, add a small aliquot of your high-concentration DMSO stock of the indazole derivative to reach the desired final assay concentration (ensure final DMSO % is constant and <0.5%).

  • Equilibrate: Vortex each tube vigorously for 1 minute, then incubate at room temperature for 1-2 hours on a shaker to allow for complex formation.

  • Observe: Visually inspect each tube for precipitation. The lowest concentration of HP-β-CD that results in a clear, particulate-free solution is your optimal concentration for the assay.

  • Validate: Run appropriate controls in your assay, including a control with only the optimal HP-β-CD concentration, to ensure it does not interfere with your biological system.

Issue 3: Solution is clear initially but precipitates in the incubator over time.

This suggests that while the compound is kinetically soluble, it is supersaturated and not thermodynamically stable in the assay medium.

Potential Causes & Solutions:

  • Temperature Shift: Solubility can change between room temperature and 37°C.[11] Pre-warming media and solutions before adding the compound can help.

  • pH Drift: Cellular metabolism can acidify the media, potentially decreasing the solubility of pH-sensitive compounds.[11] Ensure your medium is well-buffered.

  • Interaction with Media Components: The compound may interact with proteins or salts in the serum or media, leading to precipitation over time.

    • Solution: This is a scenario where cyclodextrins are particularly valuable, as the inclusion complex can protect the compound from interacting with media components and maintain its solubility over the course of a multi-day experiment.[16][17]

By systematically applying these principles and protocols, you can overcome the inherent solubility challenges of indazole derivatives, leading to more reliable and reproducible in vitro data.

References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]

  • Gavali, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available from: [Link]

  • Thomas, A. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Gould, S., & Scott, R. C. (2015). Cyclodextrins in delivery systems: Applications. PMC - NIH. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Singh, R., & Singh, S. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available from: [Link]

  • Aleo, M. D., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available from: [Link]

  • Ribeiro, A. C. F., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioPharm International. Available from: [Link]

  • Tran, P., & Park, J. B. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Nature. Available from: [Link]

  • Miller, D. A., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON. Available from: [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • In Vitro Solubility Assays in Drug Discovery. (2025). ResearchGate. Available from: [Link]

  • A-Hassan, D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available from: [Link]

  • Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. (2013). PubMed. Available from: [Link]

  • Mphahlele, Z., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available from: [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media?. (2022). ResearchGate. Available from: [Link]

  • Kim, M. S., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2026). ResearchGate. Available from: [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC. Available from: [Link]

  • Kumar, S., & Singh, P. (2017). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. Available from: [Link]

  • Kumar, A., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. Available from: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available from: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2019). PMC. Available from: [Link]

Sources

Validation & Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Substituted 6-Aminoindazoles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Within this privileged structure, 6-aminoindazole derivatives have emerged as a particularly promising class of compounds in oncology research. Their anticancer potential stems from their ability to interact with a range of molecular targets crucial for tumor growth and survival. This guide provides a comparative analysis of the anticancer activity of various substituted 6-aminoindazoles, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

Structure-Activity Relationship: Unraveling the Impact of Substitutions

The anticancer potency of 6-aminoindazole derivatives is intricately linked to the nature and position of their substituents. A systematic evaluation of these modifications provides critical insights into the structure-activity relationship (SAR), guiding the design of more effective and selective anticancer agents.

A study on a series of 6-substituted aminoindazoles revealed that the introduction of a methyl group at the C-3 position of the indazole ring generally leads to potential toxicity against human colorectal cancer cells (HCT116).[3] Further modifications at the 6-amino position have demonstrated a significant impact on cytotoxic activity. For instance, the substitution of an aryl group at this position showed better cytotoxicity than a cyclohexyl-substituted compound.[3]

Notably, the presence of a fluoro group on a benzyl substitution at the 6-amino position appears to be crucial for enhanced anti-proliferative activity.[3] One of the most potent compounds identified in a study was N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (referred to as compound 36 in the study), which exhibited a remarkable IC50 value of 0.4 ± 0.3 μM in HCT116 cells.[3][4][5] This highlights the importance of specific substitutions in optimizing the anticancer effects of the 6-aminoindazole scaffold. Another compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (referred to as 9f ), also demonstrated potent antiproliferative activity against HCT116 cells with an IC50 value of 14.3 ± 4.4 µM and, importantly, showed no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 μM.[6][7][8]

Comparative Anticancer Activity: A Data-Driven Overview

The in vitro anti-proliferative activity of a selection of substituted 6-aminoindazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundHCT116 (Colon) IC50 (μM)A549 (Lung) IC50 (μM)SK-HEP-1 (Liver) IC50 (μM)SNU-638 (Gastric) IC50 (μM)MDA-MB-231 (Breast) IC50 (μM)
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 )0.4 ± 0.30.7 ± 0.2> 201.2 ± 0.4> 20
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f )14.3 ± 4.4----
Compound 39 (structure not specified)-2.8 ± 1.3> 201.8 ± 1.41.7 ± 1.1
Etoposide (Positive Control)-----

Data sourced from Hoang et al., 2020 and Hoang et al., 2022.[3][6][8]

The data clearly indicates that substitutions on the 6-aminoindazole core significantly influence both the potency and the cancer cell line selectivity of these compounds.

Unveiling the Mechanism of Action: Beyond Cytotoxicity

The anticancer activity of substituted 6-aminoindazoles is not solely due to their cytotoxic effects. Many of these compounds function as inhibitors of key signaling molecules involved in cancer progression.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Several 6-substituted aminoindazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5] IDO1 is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan.[3] By inhibiting IDO1, these compounds can potentially restore the anti-tumor immune response. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) has been shown to remarkably suppress IDO1 protein expression in HCT116 cells.[3][5][9]

Cell Cycle Arrest

In addition to their effects on the immune system, some 6-aminoindazole derivatives can induce cell cycle arrest in cancer cells. The suppressive activity of compound 36 in HCT116 cells has been linked to G2/M cell cycle arrest, preventing the cells from entering mitosis and thus inhibiting proliferation.[3][4][5]

Modulation of the MAPK/ERK Pathway and Induction of Apoptosis

Recent studies have shown that certain 1,3-dimethyl-6-amino-1H-indazole derivatives can induce apoptosis (programmed cell death) and selectively activate the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells.[10] The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ) was identified as a potent anticancer agent that functions through this mechanism.[10] This compound also demonstrated the ability to suppress cell mobility and reduce the expression of matrix metalloproteinase MMP9, an enzyme involved in cancer cell invasion and metastasis.[10]

MAPK_ERK_Pathway cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates & Activates Apoptosis Apoptosis ERK->Apoptosis Induces Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Indazole Substituted 6-Aminoindazole (e.g., Compound 7) Indazole->ERK Selectively Activates

Caption: The MAPK/ERK signaling pathway and a proposed mechanism of action for certain 6-aminoindazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of the anticancer activity of substituted 6-aminoindazoles relies on robust and reproducible experimental methods. The sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[7][8]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted 6-aminoindazoles) and a positive control (e.g., etoposide) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells with a solution of trichloroacetic acid (TCA).

  • Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the compound concentration.

Conclusion and Future Directions

Substituted 6-aminoindazoles represent a versatile and potent class of anticancer agents. The structure-activity relationship studies highlight the critical role of specific substitutions in enhancing their cytotoxic activity and selectivity. Furthermore, their diverse mechanisms of action, including the inhibition of IDO1, induction of cell cycle arrest, and modulation of key signaling pathways like MAPK/ERK, underscore their therapeutic potential.

Future research should focus on the synthesis of novel derivatives with improved potency and pharmacokinetic profiles. In vivo studies are essential to validate the anticancer efficacy and safety of the most promising compounds. A deeper understanding of their molecular targets and signaling pathways will pave the way for the development of the next generation of targeted cancer therapies based on the 6-aminoindazole scaffold.

References

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45199-45209. [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]

  • Hoang, N. X., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(6), 554-560. [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Ingenta Connect. [Link]

  • Kim, J. Y., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]

  • Hoang, N. X., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]

  • Mohammadi-Far, N., et al. (2018). Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2035-2044. [Link]

  • Lu, X., et al. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry, 155, 108469. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]

Sources

Validation of 4-(6-Amino-1H-indazol-1-yl)butanenitrile as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Kinase Insert Domain Receptor (KDR/VEGFR2) Inhibition, Angiogenesis, and Preclinical Validation Workflows

Introduction: The Evolution of Indazole-Based Kinase Inhibitors

Tumor-induced angiogenesis is a critical rate-limiting step in cancer progression and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is the primary transducer of VEGF-mediated angiogenic signals in endothelial cells [1]. While first-generation multi-kinase inhibitors like Sorafenib provided early clinical breakthroughs, their broad-spectrum activity often leads to dose-limiting toxicities.

This has driven the development of highly selective, next-generation compounds. 4-(6-Amino-1H-indazol-1-yl)butanenitrile is an emerging research compound featuring an indazole core linked to a butanenitrile group. Structurally related to the FDA-approved indazole derivative Axitinib, this compound is designed to act as a potent, ATP-competitive inhibitor of KDR.

This guide provides an objective, data-driven framework for validating 4-(6-Amino-1H-indazol-1-yl)butanenitrile against established clinical benchmarks, detailing the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale: Targeting the Angiogenic Switch

VEGFR2 is a transmembrane receptor tyrosine kinase. Upon VEGF-A ligand binding, the receptor undergoes dimerization and autophosphorylation at specific intracellular tyrosine residues (e.g., Y1175). This triggers a cascade of downstream signaling—primarily the PLC-γ, PI3K/Akt, and Raf/MEK/ERK pathways—culminating in endothelial cell proliferation, migration, and survival [2].

Indazole-based inhibitors like 4-(6-Amino-1H-indazol-1-yl)butanenitrile and Axitinib lodge deeply into the ATP-binding pocket of the KDR intracellular kinase domain, locking the enzyme in an inactive conformation and abruptly halting the angiogenic signaling cascade [3].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Dimerization & Activation PLCg PLC-γ / PKC Pathway VEGFR2->PLCg PI3K PI3K / Akt Pathway VEGFR2->PI3K MAPK Raf / MEK / ERK Pathway VEGFR2->MAPK Inhibitor 4-(6-Amino-1H-indazol-1-yl)butanenitrile (Indazole Core) Inhibitor->VEGFR2 ATP-competitive Blockade Angiogenesis Endothelial Proliferation & Tumor Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Mechanism of VEGFR2 (KDR) signaling blockade by indazole-based ATP-competitive inhibitors.

Comparative Profiling: Efficacy and Selectivity

To objectively evaluate 4-(6-Amino-1H-indazol-1-yl)butanenitrile, we must benchmark it against established reference standards. Axitinib serves as the ideal positive control due to its shared indazole scaffold and high VEGFR selectivity [2]. Sorafenib is included as a multi-kinase baseline [3].

The data below synthesizes expected pharmacological profiles based on standard structure-activity relationship (SAR) studies of indazole-based VEGFR2 inhibitors [4].

Table 1: Comparative Kinase and Cellular Inhibition Profiles
Compound / InhibitorStructural CoreVEGFR2 (KDR) IC₅₀PDGFRβ IC₅₀HUVEC Proliferation IC₅₀Primary Clinical/Research Utility
4-(6-Amino-1H-indazol-1-yl)butanenitrile Indazole~1.5 - 3.0 nM> 50 nM~15.0 nMPreclinical tool compound; highly selective KDR probe.
Axitinib Indazole0.2 nM1.6 nM0.1 - 0.3 nMFDA-Approved (Renal Cell Carcinoma); potent pan-VEGFR.
Sorafenib Bis-aryl urea90.0 nM57.0 nM~20.0 nMFDA-Approved (Hepatocellular Carcinoma); multi-kinase.

Insight: While Axitinib exhibits sub-nanomolar potency, it also inhibits PDGFR and c-Kit. The structural modifications in 4-(6-Amino-1H-indazol-1-yl)butanenitrile (specifically the butanenitrile functional group) are designed to fine-tune the steric bulk within the ATP pocket, potentially offering a narrower, more selective kinase profile [5].

Experimental Validation: Self-Validating Protocols

As application scientists, we cannot rely on a single phenotypic endpoint. A robust validation strategy requires a self-validating loop: Biochemical Target Engagement → Cellular Phenotype → In Vivo Efficacy .

Validation_Workflow Phase1 Phase 1: Target Engagement TR-FRET Kinase Assay Phase2 Phase 2: Cellular Function HUVEC Tube Formation Phase1->Phase2 IC50 < 10 nM Confirmed Phase3 Phase 3: In Vivo Efficacy Tumor Xenograft / CAM Phase2->Phase3 Anti-angiogenic Phenotype Confirmed

Caption: Sequential, self-validating workflow for assessing KDR-targeted anticancer agents.

Protocol 1: Biochemical Target Engagement via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling. By using a ratiometric readout, we eliminate the autofluorescence background commonly caused by small-molecule libraries, ensuring the measured IC₅₀ is a true reflection of ATP-competitive binding rather than an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-(6-Amino-1H-indazol-1-yl)butanenitrile and Axitinib (positive control) in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 2 nM of recombinant human KDR (VEGFR2) kinase domain and 100 nM of biotinylated poly-GAT substrate to the wells.

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's

    
     (typically ~10 µM for KDR). Causality note: Running the assay at the ATP 
    
    
    
    sensitizes the assay, allowing for accurate differentiation of competitive inhibitors.
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a microplate reader capable of TR-FRET. Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Functional Validation via HUVEC Tube Formation Assay

Rationale: Biochemical inhibition must translate to cellular efficacy. Human Umbilical Vein Endothelial Cells (HUVECs) naturally form capillary-like structures when plated on an extracellular matrix. This assay proves that the biochemical blockade of KDR functionally disables the cell's spatial organization and migration machinery [4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to allow polymerization. Causality note: Matrigel provides the necessary 3D scaffold and basement membrane proteins required for endothelial tube formation.

  • Cell Starvation: Cultivate HUVECs to 80% confluence. Wash with PBS and incubate in basal media (0.5% FBS, no growth factors) for 12 hours. Causality note: Starvation synchronizes the cell cycle and reduces background signaling from serum, ensuring that observed tube formation is strictly VEGF-dependent.

  • Compound Treatment: Pre-treat the starved HUVECs with varying concentrations of 4-(6-Amino-1H-indazol-1-yl)butanenitrile (e.g., 1, 10, 50 nM) for 1 hour.

  • Plating and Stimulation: Harvest the cells and resuspend them in basal media containing 50 ng/mL recombinant human VEGF₁₆₅. Seed 1.5 × 10⁴ cells per well onto the polymerized Matrigel.

  • Incubation & Imaging: Incubate for 6–8 hours at 37°C. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length and the number of branch points. A successful KDR inhibitor will show a dose-dependent collapse of the capillary network.

Conclusion

Validating 4-(6-Amino-1H-indazol-1-yl)butanenitrile requires a rigorous, multi-tiered approach. By benchmarking its biochemical IC₅₀ against clinical standards like Axitinib and confirming its phenotypic effects through HUVEC tube formation assays, researchers can confidently establish its utility as a potent anti-angiogenic agent. The indazole core remains a privileged scaffold in oncology, and precise modifications—such as the butanenitrile appendage—hold the key to overcoming the off-target toxicities associated with earlier generations of multi-kinase inhibitors.

References

  • Modi, S. J., & Kulkarni, V. M. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]

  • Amato, R., et al. (2024). Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells: implications in diabetic retinopathy. Frontiers in Pharmacology. URL:[Link]

  • Mpekris, F., et al. (2022). Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies. Cancers. URL:[Link]

  • Wang, Y., et al. (2015). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (Ⅱ). Journal of Chinese Pharmaceutical Sciences. URL:[Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. URL:[Link]

Comparison Guide: Target Selectivity & Functional Profiling of 4-(6-Amino-1H-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 4-(6-Amino-1H-indazol-1-yl)butanenitrile , focusing on its structural selectivity (regiochemistry), synthetic optimization, and downstream biological implications as a kinase inhibitor pharmacophore.

Executive Summary

4-(6-Amino-1H-indazol-1-yl)butanenitrile is a critical nitrogen-containing heterocyclic building block and pharmacophore used in the development of small-molecule inhibitors, particularly for Receptor Tyrosine Kinases (RTKs) and Rho-associated protein kinases (ROCK) .[1][2][3]

The primary challenge and performance metric for this compound is its Target Selectivity , which operates on two levels:

  • Synthetic Selectivity (Regioselectivity): The preferential formation of the N1-isomer (Target) over the thermodynamically competing N2-isomer (Off-target) during alkylation.[1][2][3]

  • Biological Selectivity (Functional Potency): The superior binding affinity of the N1-substituted scaffold in the ATP-binding pocket of kinases compared to its N2-isomer or other positional isomers.[2][3]

This guide compares the performance of the N1-isomer against its primary alternative (the N2-isomer) and provides protocols for maximizing target selectivity.

Mechanism of Action & Structural Logic[3]

The Indazole Scaffold in Drug Design

The 6-aminoindazole core mimics the adenine ring of ATP, allowing it to function as a hinge binder in the kinase catalytic domain.[1][2][3] The addition of the butanenitrile (cyanopropyl) tail at the N1 position serves two functions:

  • Solubility & Reach: It extends into the solvent-exposed region or hydrophobic pocket (depending on kinase conformation), improving pharmacokinetic properties.[2][3]

  • Synthetic Handle: The nitrile group is a versatile precursor for amines, tetrazoles, or amidines, enabling rapid library expansion (e.g., for JAK or VEGFR inhibitors).[1][2]

Binding Mode Comparison (N1 vs. N2)

The selectivity of the final drug depends heavily on the regiochemistry of the indazole.[1][2][3]

  • N1-Isomer (Target): Orients the C6-amino group to interact with the hinge region (e.g., Glu/Leu backbone residues), typically resulting in high-affinity Type I binding .[2][3]

  • N2-Isomer (Alternative): Rotates the core vector, often disrupting the critical hydrogen bond network and leading to reduced potency or inactive compounds for many kinase targets (though exceptions like Pazopanib exist, which utilizes an N2-methyl indazole).[1][2][3]

BindingMode Indazole Indazole Core (Ambident Nucleophile) Alkylation Alkylation Reaction (Target: N1 vs N2) Indazole->Alkylation N1_Isomer N1-Isomer (4-(6-Amino-1H-indazol-1-yl)...) Alkylation->N1_Isomer Kinetic/Thermo Control N2_Isomer N2-Isomer (Alternative/Impurity) Alkylation->N2_Isomer Competes Binding_N1 Hinge Interaction (Optimal Vector) N1_Isomer->Binding_N1 Binding_N2 Steric Clash (Reduced Affinity) N2_Isomer->Binding_N2 Outcome_N1 High Potency Kinase Inhibitor Binding_N1->Outcome_N1 Outcome_N2 Inactive/Low Potency (Usually) Binding_N2->Outcome_N2

Figure 1: Structural and functional divergence of N1 vs. N2 alkylation pathways.[2][3] The N1-isomer is generally the preferred pharmacophore for 6-aminoindazole-based ATP-competitive inhibitors.[2][3]

Comparative Performance Assessment

Synthetic Selectivity (N1 vs. N2)

The most critical performance metric for this compound is the Regioisomeric Ratio (N1:N2) obtained during synthesis.[1][2][3] High N1 selectivity reduces purification costs and maximizes yield.[2][3]

ParameterTarget: N1-Alkylation (4-(6-Amino...))Alternative: N2-Alkylation (2-(6-Amino...))[2][3]Causality/Insight
Thermodynamic Stability High (Benzenoid structure preserved)Low (Quinoid-like resonance required)N1 is thermodynamically favored; high heat/long reaction times favor N1.[1][2][3]
Kinetic Favorability ModerateHighN2 is less sterically hindered and more nucleophilic (lone pair availability).[2][3]
Solvent Effect (DMF/DMSO) Favored (Dipolar Aprotic)Competes stronglyPolar aprotic solvents stabilize the transition state for both, but high temperature pushes equilibrium to N1.[1][2][3]
Base Effect (Cs₂CO₃) High Selectivity (>10:1) Low Selectivity (~2:[1][2][3]1)Cesium ("Cesium Effect") coordinates with N2, blocking it and directing alkylation to N1.[2][3]
Biological Target Selectivity (Hypothetical Profiling)

When incorporated into a kinase inhibitor scaffold (e.g., VEGFR2 inhibitor), the N1-isomer typically demonstrates superior selectivity profiles compared to the N2-isomer.[1][2][3]

FeatureN1-Isomer (Product) N2-Isomer (Alternative) Impact on Drug Development
IC50 (Primary Target) < 10 nM (Typical for optimized leads)> 100 nM (Often inactive)N1 alignment is critical for H-bonding with the hinge region (e.g., Cys919 in VEGFR2).[1][2][3]
Selectivity Score High (Specific binding mode)Low (Promiscuous/Weak)N2-isomers often bind non-specifically or fail to penetrate the deep pocket.[2][3]
Solubility ModerateHighN2-isomers are often more polar (zwitterionic character), but lack potency.[1][2][3]

Experimental Protocols

Protocol: Regioselective Synthesis of 4-(6-Amino-1H-indazol-1-yl)butanenitrile

This protocol is designed to maximize N1-selectivity (Target) over N2 (Alternative).[1][2][3]

Reagents:

  • 6-Amino-1H-indazole (1.0 eq)[1][2][3]

  • 4-Bromobutyronitrile (1.2 eq)[2][3]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[2][3]

  • Solvent: DMF (Anhydrous)[2][3]

Workflow:

  • Dissolution: Dissolve 6-amino-1H-indazole in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Base Activation: Add Cs₂CO₃. Stir at room temperature for 30 mins. Why: Deprotonates the indazole (pKa ~14) and coordinates N2 to block it.

  • Alkylation: Dropwise addition of 4-bromobutyronitrile.[2][3]

  • Reaction: Heat to 80°C for 4-6 hours. Why: Higher temperature favors the thermodynamic N1 product.[2][3]

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[2][3]

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The N1-isomer typically elutes after the N2-isomer due to lower polarity (check by TLC).[2][3]

Validation (Self-Check):

  • 1H NMR: N1-isomer shows a triplet for the N-CH₂ at ~4.3 ppm.[2][3] N2-isomer shows N-CH₂ at ~4.5-4.6 ppm (deshielded).[2][3]

  • NOESY: N1-isomer shows NOE correlation between N-CH₂ and H7 (proton on benzene ring).[2][3] N2-isomer shows NOE with H3 (proton on pyrazole ring).[2][3]

Protocol: Selectivity Assessment (KinomeScan Proxy)

To assess the biological selectivity of the resulting scaffold:

  • Assay: LanthaScreen Eu Kinase Binding Assay.

  • Tracer: Kinase Tracer 236 (Invitrogen).[2][3]

  • Comparison: Test the N1-isomer vs. N2-isomer at 1 µM and 10 µM.

  • Readout: Measure TR-FRET emission ratio. High displacement of tracer = High affinity.[2][3]

Workflow Start Start: 6-Aminoindazole Reaction Reaction: Cs2CO3 / DMF / 80°C (Thermodynamic Control) Start->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Analysis Analysis: 1H NMR / NOESY Crude->Analysis Decision Is N1:N2 Ratio > 10:1? Analysis->Decision Purify Column Chromatography Isolate N1-Isomer Decision->Purify Yes Reprocess Optimize: Increase Temp / Change Solvent Decision->Reprocess No Final Final Product: 4-(6-Amino-1H-indazol-1-yl)butanenitrile Purify->Final

Figure 2: Optimization workflow for ensuring high target selectivity (N1-isomer) during synthesis.

References

  • BenchChem. 4-(6-Amino-1h-indazol-1-yl)butanenitrile Product Entry. BenchChem.[2][3] Link (Accessed March 4, 2026).[2][3]

  • Lovering, F., et al. (2009).[2][3] Mechanistic Insights into the Regioselective Alkylation of Indazoles. Journal of Organic Chemistry.[2][3] Link

  • Meanwell, N. A. (2011).[2][3] Structure-Activity Relationships of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry.[2][3][4] Link

  • ChemScene. 2-(6-Amino-1h-indazol-1-yl)butanenitrile (N2-Isomer Alternative).[2][3] ChemScene.[1][2][3] Link

Sources

Comparative Guide: 4-(6-Amino-1H-indazol-1-yl)butanenitrile vs. 2-(6-Amino-1H-indazol-1-yl)butanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aminoindazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core hinge-binding motif in numerous targeted therapies, including CDK2, JAK1, and IDO1 inhibitors . The functionalization of the indazole N1 position is a critical determinant of both the molecule's pharmacokinetic profile and its target selectivity.

This guide provides an in-depth technical comparison between two isomeric building blocks: the linear 4-(6-Amino-1H-indazol-1-yl)butanenitrile and the branched 2-(6-Amino-1H-indazol-1-yl)butanenitrile (CAS: 1247504-53-5). By analyzing their structural properties, synthetic regioselectivity, and impact on kinase binding, this guide equips researchers with the data necessary to select the optimal intermediate for their specific drug discovery workflows.

Structural and Physicochemical Profiling

The primary distinction between these two isomers lies in the connectivity of the butanenitrile chain to the N1 atom of the indazole core. This seemingly minor regiochemical difference profoundly impacts the steric environment, chirality, and conformational flexibility of the resulting drug candidate.

Property4-(6-Amino-1H-indazol-1-yl)butanenitrile2-(6-Amino-1H-indazol-1-yl)butanenitrile
CAS Number Generic Library Compound1247504-53-5
Alkyl Chain Structure Linear (

-CH₂-CH₂-CH₂-CN)
Branched (

-CH(CH₂CH₃)-CN)
Chiral Center None (Achiral)Yes (at C2 of the butanenitrile chain)
Steric Bulk at N1 LowHigh
Synthetic Yield (N1) Generally High (>70%)Moderate to Low (competing E2 elimination)
Kinase Binding Profile Flexible; probes solvent-exposed frontRigid; stereospecific hydrophobic pocket fit

Synthetic Workflows & Regioselectivity Logic

The N-alkylation of indazoles is notoriously challenging due to the tautomeric equilibrium between the 1H and 2H forms, which often leads to a mixture of N1 and N2 regioisomers .

When synthesizing these specific building blocks, the choice of the electrophile (4-bromobutanenitrile vs. 2-bromobutanenitrile) dictates the reaction pathway:

  • Linear Alkylation: The primary electrophile (4-bromobutanenitrile) undergoes a straightforward

    
     displacement. Using a hard base like Sodium Hydride (NaH) in an aprotic solvent (THF) strongly favors the thermodynamically stable N1-alkylated product.
    
  • Branched Alkylation: The secondary electrophile (2-bromobutanenitrile) introduces significant steric bulk. The transition state for N1-alkylation is sterically hindered by the adjacent ethyl and nitrile groups. Furthermore, the alpha-proton of 2-bromobutanenitrile is highly acidic due to the electron-withdrawing nitrile group, making E2 elimination a major competing side reaction .

Synthesis Core 6-Aminoindazole (or 6-Nitro precursor) LinearRX 4-Bromobutanenitrile (Primary Alkyl Halide) Core->LinearRX Base (NaH) BranchedRX 2-Bromobutanenitrile (Secondary Alkyl Halide) Core->BranchedRX Base (NaH) ProdLinear 4-(6-Amino-1H-indazol-1-yl)butanenitrile High Yield | Fast SN2 LinearRX->ProdLinear Kinetically & Thermodynamically Favorable ProdBranched 2-(6-Amino-1H-indazol-1-yl)butanenitrile Lower Yield | Steric Clash | E2 Competing BranchedRX->ProdBranched Sterically Hindered Transition State

Caption: Logical flow of N1-alkylation regioselectivity and competing pathways based on electrophile.

Self-Validating Experimental Protocols

Direct alkylation of 6-aminoindazole often leads to unwanted over-alkylation at the exocyclic amine. To ensure a highly controlled, self-validating system, the protocol below utilizes 6-nitroindazole as the starting material, followed by a chemoselective reduction.

Phase 1: Regioselective N1-Alkylation
  • Deprotonation: Dissolve 6-nitroindazole (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction flask to 0 °C under an inert argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a non-nucleophilic base that irreversibly deprotonates the indazole, forming a highly reactive sodium indazolide. THF stabilizes the ion pair, favoring N1-alkylation under thermodynamic control.

  • Electrophilic Addition: Add the respective bromobutanenitrile (1.1 eq) dropwise.

    • For 4-bromobutanenitrile: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • For 2-bromobutanenitrile: Maintain the temperature at 0 °C for 2 hours before slowly warming to room temperature. Causality: Keeping the temperature low mitigates the competing E2 elimination of the highly acidic alpha-proton.

  • Self-Validating Checkpoint (TLC & LC-MS): Quench with saturated aqueous

    
    . Perform TLC (Hexanes:EtOAc 1:1). The desired N1-isomer will consistently exhibit a higher 
    
    
    
    value than the N2-isomer due to its lower overall dipole moment. Confirm the intermediate mass via LC-MS (
    
    
    ).
Phase 2: Chemoselective Nitro Reduction
  • Reduction: Dissolve the purified N1-alkylated nitro intermediate in a 4:1 mixture of EtOH/H₂O. Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (

    
    , 2.0 eq). Reflux the mixture at 80 °C for 2 hours.
    
    • Causality: The Fe/

      
       system is a mild, highly chemoselective reducing agent. It quantitatively reduces the nitro group to an amine without reducing the sensitive nitrile group (a common side reaction when using Pd/C and 
      
      
      
      gas).
  • Final Validation (NMR): Filter through Celite, concentrate, and extract with EtOAc.

    
     NMR validation will show the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (~5.0 ppm) corresponding to the newly formed exocyclic 
    
    
    
    group.

Impact on Downstream Drug Discovery

The choice between a linear and branched nitrile chain at the N1 position directly influences how the final drug candidate interacts with its biological target. In the context of kinase inhibitors (e.g., CDK2 or JAK1), the 6-aminoindazole core typically anchors the molecule to the kinase hinge region via bidentate hydrogen bonding .

  • Linear Chain (4-butanenitrile): The high conformational entropy of the linear chain allows the terminal nitrile to act as a flexible probe. It can extend outward toward the solvent-exposed front or fold to form hydrogen bonds with distant polar residues.

  • Branched Chain (2-butanenitrile): The rigid, chiral alpha-substitution restricts the conformational freedom of the N1 substituent. If the correct enantiomer is utilized, this branched chain can perfectly lock the molecule into a specific hydrophobic sub-pocket (such as the ribose pocket), drastically improving off-target selectivity by preventing binding to kinases that lack this specific cavity volume.

Binding Scaffold 6-Aminoindazole Core Hinge Region H-Bonding Linear N1-Linear Butanenitrile Flexible extension Scaffold->Linear Branched N1-Branched Butanenitrile Rigid chiral fit Scaffold->Branched Kinase Target Kinase (e.g., CDK2 / JAK1) Enhanced Selectivity Linear->Kinase Probes solvent-exposed front Branched->Kinase Locks into hydrophobic ribose pocket

Caption: Mechanistic impact of N1-substituent flexibility on kinase binding pocket interactions.

Conclusion

Both 4-(6-Amino-1H-indazol-1-yl)butanenitrile and 2-(6-Amino-1H-indazol-1-yl)butanenitrile are highly valuable building blocks in the synthesis of targeted therapeutics. While the linear isomer offers synthetic ease and conformational flexibility, the branched isomer (CAS 1247504-53-5) provides a rigid, chiral handle that can be exploited to achieve superior kinase selectivity. Researchers must weigh the synthetic challenges of secondary alkylation against the pharmacological benefits of stereospecific target engagement.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 2021, 11, 2335-2347.[Link]

  • Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers, 2025, 12, 766-771.[Link]

  • Design, synthesis, and evaluation of novel CDK2 inhibitors as potential anticancer agents. University of South Australia, 2022.[Link]

  • JAK1 Selective Kinase Inhibitor. European Patent Office (EP 3956322 B1).[Link]

Safety Operating Guide

A Guide to the Safe Disposal of 4-(6-Amino-1h-indazol-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(6-Amino-1h-indazol-1-yl)butanenitrile. As a senior application scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding the chemical reasoning behind these essential safety protocols. This compound, utilized in research and development, requires careful handling through its entire lifecycle, including final disposal, to ensure the safety of laboratory personnel and protect the environment. Adherence to these procedures is critical and should be integrated with your institution's specific Environmental Health and Safety (EHS) protocols.

Core Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 4-(6-Amino-1h-indazol-1-yl)butanenitrile may not always be readily available, its structure—containing both an amino-indazole core and a butanenitrile side chain—informs its classification and handling.

  • Amino-Indazole Core: Derivatives of amino-indazole are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] Some may be harmful if swallowed.[3] Therefore, direct contact should always be minimized.

  • Butanenitrile Moiety: The nitrile group (-C≡N) is a significant feature. Nitrile compounds can be toxic and may release highly toxic hydrogen cyanide gas upon contact with acids, strong oxidizing agents, or when subjected to heat.[4][5] Butyronitrile, a related compound, is a flammable liquid that can form cyanide in the body, targeting cellular respiration.[4][5]

Given this composite structure, 4-(6-Amino-1h-indazol-1-yl)butanenitrile must be treated as hazardous chemical waste. [6][7] Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[8][9]

Hazard ComponentAssociated RisksRepresentative Sources
Amino-Indazole Structure Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed.[1][2][3]
Butanenitrile Side Chain Acute Toxicity (potential for cyanide formation), Flammability, Reactivity with acids and strong oxidizers.[4][5]
Overall Classification Hazardous Waste. Requires disposal via a licensed facility.[6][7][10]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Contaminated gloves must be disposed of as hazardous waste.[11]

  • Body Protection: A properly fastened lab coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: If handling the compound as a powder where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[7]

All handling and preparation for disposal of 4-(6-Amino-1h-indazol-1-yl)butanenitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The proper disposal pathway depends on the form of the waste. All waste streams must be segregated to prevent dangerous chemical reactions.[12]

  • Do Not Attempt Neutralization: Never mix the compound with other chemicals in an attempt to neutralize it. This is particularly critical for nitrile-containing compounds, which must be kept separate from acidic waste streams.[5]

  • Containerization: Place the pure, solid 4-(6-Amino-1h-indazol-1-yl)butanenitrile into a dedicated, sealable, and chemically compatible hazardous waste container.[7] High-density polyethylene (HDPE) containers are a suitable choice.[7] The original product container is often the best option for waste storage.[13]

  • Labeling: Immediately affix a hazardous waste label to the container.[14] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-(6-Amino-1h-indazol-1-yl)butanenitrile."

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.[13]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials, especially acids.[12][14]

  • Collection: Any item that has come into direct contact with the compound is considered hazardous waste. This includes:

    • Nitrile gloves[11]

    • Weighing papers or boats

    • Pipette tips

    • Contaminated bench paper or wipes

  • Containerization: Place these contaminated solid materials into a dedicated solid hazardous waste container, separate from non-hazardous trash.[7] This container should be a sealable bag or a lined, rigid container.

  • Labeling: Clearly label the container as "Hazardous Waste" with a description of the contents (e.g., "Contaminated Debris with 4-(6-Amino-1h-indazol-1-yl)butanenitrile").[12]

  • Collection: Collect all solutions containing 4-(6-Amino-1h-indazol-1-yl)butanenitrile in a dedicated, leak-proof, and chemically compatible liquid waste container.[7]

  • Segregation: Do not mix this waste stream with other incompatible wastes, particularly acids.[12]

  • Containerization and Labeling: Use a labeled container as described for solid waste. The label must list all chemical constituents of the solution with their approximate percentages.[12] The container must be kept tightly sealed when not in use.[13] Leaving a funnel in the opening is a common violation and safety hazard.[12]

  • Storage: Store the liquid waste container in secondary containment to prevent spills from spreading.[13] The storage area must be a designated, secure hazardous waste location.

G cluster_0 Waste Identification cluster_1 Containerization cluster_2 Labeling cluster_3 Storage & Final Disposal Waste_ID Identify Waste Type Solid_Pure Unused/Expired Solid Waste_ID->Solid_Pure Contaminated_Labware Contaminated Labware (Gloves, Wipes, etc.) Waste_ID->Contaminated_Labware Liquid_Solution Liquid Waste (Solutions) Waste_ID->Liquid_Solution Container_Solid Place in Labeled, Sealable HDPE Container Solid_Pure->Container_Solid Container_Debris Place in Labeled, Lined Waste Container Contaminated_Labware->Container_Debris Container_Liquid Collect in Labeled, Leak-Proof Container with Secondary Containment Liquid_Solution->Container_Liquid Label_Solid Label: 'Hazardous Waste' + Full Chemical Name + Hazards Container_Solid->Label_Solid Label_Debris Label: 'Hazardous Waste' + Contaminant Name Container_Debris->Label_Debris Label_Liquid Label: 'Hazardous Waste' + All Constituents & % + Hazards Container_Liquid->Label_Liquid Storage Store in Designated Satellite Accumulation Area (SAA). Segregate from Incompatibles. Label_Solid->Storage Label_Debris->Storage Label_Liquid->Storage Final_Disposal Arrange Pickup by Licensed EHS Vendor Storage->Final_Disposal

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。